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(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid Documentation Hub

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  • Product: (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
  • CAS: 184851-31-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly strained, bridged bicyclic amino acid. As a conformationally restricted scaffold, it is a critical chiral building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly strained, bridged bicyclic amino acid. As a conformationally restricted scaffold, it is a critical chiral building block in the synthesis of peptidomimetics and carbocyclic nucleosides (e.g., abacavir). Because its pharmacological utility is strictly governed by its absolute configuration and the relative endo/exo stereochemistry of its substituents, rigorous structural elucidation is paramount. This whitepaper details the analytical causality, self-validating spectroscopic frameworks, and experimental protocols required to definitively characterize this molecule.

Molecular Architecture & Synthetic Context

The azanorbornene scaffold is typically accessed via an asymmetric aza-Diels-Alder cycloaddition between cyclopentadiene and a chiral imino ester (such as those derived from ethyl glyoxylate and (R)-1-phenylethanamine) [1]. The resulting cycloadduct possesses a rigid bicyclic framework featuring:

  • Two bridgehead carbons (C1 and C4).

  • A secondary amine at the 2-position.

  • A chiral center at C3 bearing the carboxylic acid.

  • An endocyclic double bond (C5-C6).

Under acidic conditions, this strained system is susceptible to skeletal rearrangements into 2-oxabicyclo[3.3.0]oct-7-en-3-ones [2]. Therefore, elucidation must be conducted under mild, pH-controlled conditions to ensure the structural integrity of the analyte.

Workflow A 1. Sample Preparation (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid B 2. HRMS & FTIR Determine Exact Mass & Functional Groups A->B C 3. 1D NMR (1H, 13C) Analyze Chemical Shifts & J-Couplings B->C D 4. 2D NMR (COSY, HSQC, HMBC) Map Molecular Connectivity C->D E 5. NOESY / ROESY Establish Relative Stereochemistry (Endo/Exo) D->E F 6. X-Ray Crystallography / ECD Confirm Absolute (1R) Configuration E->F

Fig 1: Sequential workflow for the structural elucidation of the azanorbornene scaffold.

High-Resolution Mass Spectrometry & Infrared Profiling

Before deploying complex NMR techniques, the fundamental molecular identity must be established.

  • HRMS (ESI-TOF): The theoretical exact mass for C7​H9​NO2​ is 139.0633 Da. In positive ion mode, the [M+H]+ peak at m/z140.0711 confirms the molecular formula.

  • FTIR Spectroscopy: The presence of a strong carbonyl stretch ( νC=O​ ) at ∼1630 cm−1 and a broad amine/hydroxyl stretch at 3100−3400 cm−1 indicates that the molecule exists primarily as a zwitterion in the solid state.

Nuclear Magnetic Resonance (NMR): The Core Analytical Engine

The rigid geometry of the [2.2.1] bicyclic system makes NMR the most powerful tool for structural elucidation. The spatial constraints dictate specific scalar couplings ( J ) and Nuclear Overhauser Effects (NOE), creating a self-validating logic system for stereochemical assignment [3].

Resolving the Backbone (COSY, HSQC, HMBC)
  • COSY: Traces the contiguous spin systems. The bridgehead proton H4 ( ∼3.5 ppm ) couples to the adjacent alkene protons (H5, H6) and the bridging methylene protons (H7).

  • HSQC: Differentiates the diastereotopic protons of the C7 bridge. The syn-proton (pointing toward the alkene) and anti-proton (pointing toward the amine) exhibit distinct chemical shifts due to the magnetic anisotropy of the C=C double bond.

  • HMBC: Confirms regiochemistry. A strong 3JCH​ correlation from H3 to the carboxylate carbon (C8, ∼173 ppm ) definitively places the acid moiety at the 3-position.

The Karplus Relationship & Relative Stereochemistry (NOESY)

Determining whether the carboxylic acid is endo (pointing away from the bridge) or exo (pointing toward the bridge) relies on two cross-validating phenomena:

  • Vicinal Coupling ( 3J3,4​ ): According to the Karplus equation, the coupling constant depends on the dihedral angle ( θ ) between H3 and H4.

    • If the acid is endo , the H3 proton is exo. The dihedral angle θH3(exo)-H4​ is ∼45∘ , resulting in a measurable coupling of 3J3,4​≈3.5 Hz (H3 appears as a doublet).

    • If the acid is exo , the H3 proton is endo. The dihedral angle θH3(endo)-H4​ is ∼90∘ . Because cos2(90∘)=0 , the coupling is 3J3,4​≈0 Hz (H3 appears as a singlet).

  • NOESY Correlations: An exo-H3 proton (indicating an endo-acid) will show a strong through-space NOE cross-peak with the syn-proton of the C7 bridge. An endo-H3 proton will not.

Stereochem C1 C1 (Bridgehead) N2 N2 (Amine) C1->N2 C7 C7 (Methylene Bridge) C1->C7 C3 C3 (Alpha-Carbon) N2->C3 C4 C4 (Bridgehead) C3->C4 C3->C4 3J ≈ 3.5 Hz (Exo-H) C3->C7 NOE (H3 to H7-syn) C8 C8 (Carboxylate) C3->C8 C5 C5 (Alkene) C4->C5 C4->C7 C6 C6 (Alkene) C5->C6 C6->C1

Fig 2: Key structural correlations: HMBC connectivity and NOE spatial proximity.

Quantitative NMR Data Summary

The following table summarizes the expected spectral data for the (1R, 3S, 4S)endo-isomer, validated through the logic described above.

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Key HMBC CorrelationsKey NOE Correlations
1 4.20m64.1C5, C6, C7H6, H7(anti)
3 3.45d, J=3.5 66.6C1, C4, C8H4, H7(syn)
4 3.57m50.7C3, C5, C7H3, H5
5 7.07dd, J=5.9,3.2 137.6C1, C4, C6H4, H6
6 6.56dd, J=5.9,3.2 133.0C1, C4, C5H1, H5
7a (syn)2.15dt, J=9.0,1.5 48.8C1, C4H3
7b (anti)1.60dt, J=9.0,1.5 48.8C1, C4H1
8 (C=O)--173.3--

(Note: Spectra acquired in D2​O at 500 MHz. Chemical shifts are referenced to internal DSS.)

Experimental Protocols

To guarantee reproducibility and prevent artifact generation, the following self-validating protocol must be strictly adhered to.

Protocol 1: Phase-Sensitive NOESY Acquisition

Causality: A standard 1D NOE difference experiment is insufficient for rigid bicyclic systems due to signal overlap at the bridgehead. A 2D phase-sensitive NOESY prevents phase twisting and allows for precise volume integration of cross-peaks.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of 99.9% D2​O . Add 1 μ L of DSS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Temperature Calibration: Equilibrate the probe to exactly 298 K. Temperature fluctuations alter the viscosity of D2​O , shifting the correlation time ( τc​ ) and impacting NOE buildup rates.

  • Relaxation Delay ( d1​ ): Run an inversion-recovery ( T1​ ) experiment. Set d1​≥5×T1​ (typically 2.5–3.0 seconds) to ensure complete longitudinal relaxation between scans. Failure to do so will result in false NOE intensities.

  • Mixing Time ( τm​ ): Set τm​=400 ms .

    • Validation Check: If τm​ is too long, spin diffusion occurs (e.g., H3 transfers magnetization to H4, which transfers it to H5, creating a false H3-H5 cross-peak). Run a secondary ROESY experiment ( τm​=250 ms ) to distinguish true direct NOEs from spin diffusion artifacts.

  • Acquisition: Acquire 2048 data points in t2​ and 256 increments in t1​ with 16 scans per increment. Process with a squared sine-bell apodization function in both dimensions.

Protocol 2: Absolute Configuration via Chiral Derivatization

While relative stereochemistry is solved via NMR, the absolute (1R) configuration requires external validation [4].

  • React the secondary amine with (S) -(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride (Mosher's acid chloride) in the presence of pyridine.

  • Acquire 1 H and 19 F NMR of the resulting diastereomer.

  • Calculate the ΔδSR values for the protons on the bicyclic ring. A positive Δδ for the H5/H6 protons and a negative Δδ for the H3/H4 protons definitively assigns the absolute configuration of the C1 bridgehead as (1R).

References

  • Grieco, P. A., et al. "Retro aza Diels-Alder reactions of 2-azanorbornenes: improved methods for the unmasking of primary amines." The Journal of Organic Chemistry. URL: [Link]

  • Kobayashi, T., et al. "A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]-oct-7-en-3-ones under Acidic Conditions." Bulletin of the Chemical Society of Japan. URL: [Link]

  • "Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2-azanorbornane Scaffold as Positive Allosteric Modulators of D2R." Organic & Biomolecular Chemistry (The Royal Society of Chemistry). URL: [Link]

  • Dumas, A., et al. "Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids." Synthesis (Thieme Connect). URL: [Link]

Exploratory

Spectroscopic Elucidation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid: A Comprehensive NMR Assignment Guide

Executive Summary (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly rigid, chiral bridged bicyclic amino acid. Derived from the versatile Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), this scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly rigid, chiral bridged bicyclic amino acid. Derived from the versatile Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), this scaffold is a privileged building block in the synthesis of blockbuster carbocyclic nucleosides (e.g., abacavir) and neuraminidase inhibitors (e.g., peramivir)[1]. For researchers and drug development professionals, the unambiguous NMR assignment of this scaffold is not merely a structural formality—it is a critical quality control step to verify stereochemical integrity (endo/exo isomerism) during complex synthetic workflows.

This whitepaper outlines the mechanistic causality behind the NMR behavior of the 2-azanorbornene system and provides a self-validating experimental protocol for its complete spectroscopic elucidation.

Structural Nuances & Mechanistic Causality

To accurately assign the 1H and 13C NMR spectra of this molecule, one must understand the physical chemistry dictated by its rigid 3D architecture. Do not rely on simple 1D chemical shift heuristics; instead, leverage the geometric constraints of the bicyclic system.

  • Dihedral Angles & The Karplus Relationship: The most diagnostic feature of this scaffold is the vicinal coupling constant ( 3J3,4​ ) between the C-3 proton and the C-4 bridgehead proton. The Karplus equation dictates that coupling constants approach 0 Hz when the dihedral angle is ~90°. In this rigid system, an exo-H3 sits at a ~90° angle to H4, resulting in a 3J3,4​≈0 Hz (appearing as a broad singlet). Conversely, an endo-H3 sits at a ~45° angle, yielding a 3J3,4​≈3.1−3.3 Hz (appearing as a doublet)[2].

  • Anisotropic Deshielding: The C5=C6 alkene exerts a strong magnetic anisotropic effect. This field heavily influences the C-7 bridge protons, splitting them into distinct syn and anti environments with a large geminal coupling ( 2J≈8−10 Hz).

  • Zwitterionic Equilibrium: As an amino acid, the molecule exists as a zwitterion in aqueous environments. The protonation states of the secondary amine (N-2) and the carboxylic acid (C-3) drastically alter the local electron density. Consequently, the chemical shifts of C-1 and C-3 are highly pH-dependent.

Quantitative NMR Data Summaries

The following tables summarize the expected chemical shifts and multiplicities for the (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid scaffold, synthesized from authoritative characterizations of the core structure and its immediate derivatives[2][3][4].

Table 1: 1H NMR Chemical Shifts and Multiplicities

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Diagnostic Causality
H-1 4.00 – 4.40m-Bridgehead; strongly deshielded by the adjacent N-2 atom.
H-3 (endo)~3.92d 3J3,4​≈3.1−3.3 Dihedral angle ~45° with H-4 (Karplus active)[2].
H-3 (exo)~3.73br s 3J3,4​≈0 Dihedral angle ~90° with H-4 (Karplus null point)[2].
H-4 3.20 – 3.45br s-Bridgehead; allylic deshielding from the C5=C6 double bond.
H-5 5.80 – 6.05m-Vinylic proton; part of the rigid cyclic alkene.
H-6 6.20 – 6.40m-Vinylic proton; coupled to H-5 and H-1.
H-7 (syn/anti)1.30 – 1.75m (AB q) 2J7a,7b​≈8−10 Bridge protons; split by the anisotropic field of the alkene.

Table 2: 13C NMR Chemical Shifts

PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Causality
C-1 ~57.5CHDeshielded by the adjacent secondary amine (N-2)[3].
C-3 ~63.7CHHighly deshielded by both N-2 and the C=O group[3].
C-4 ~45.9CHBridgehead carbon; allylic position[3].
C-5 ~135.0CHAlkene carbon[3].
C-6 ~135.2CHAlkene carbon[3].
C-7 ~49.0CH 2​ Bridging methylene; diagnostic for the bicyclic scaffold[3].
C=O 170.0 – 175.0CqCarboxylate carbonyl; shift is highly dependent on solvent pH[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, do not rely solely on 1D integrations. The following protocol is designed as a self-validating system , where 2D heteronuclear data orthogonally proves the stereochemical claims made by homonuclear J-couplings.

Phase 1: Sample Preparation (The Zwitterion Challenge)
  • Solvent Selection: Weigh 15–20 mg of the highly pure analyte. Dissolve completely in 600 µL of Deuterium Oxide ( D2​O ).

  • pH Standardization (Critical): Because intermediate exchange rates between protonated and deprotonated states cause severe signal broadening, use dilute NaOD or DCl to push the equilibrium fully to either the anionic or cationic state.

  • Reference Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm), as TMS is insoluble in D2​O .

Phase 2: 1D Acquisition Parameters
  • 1H NMR: Acquire at 400 MHz or higher. Use a 30° pulse angle (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds to ensure full relaxation of the bridgehead protons.

  • 13C NMR: Acquire at 100 MHz or higher. Use inverse gated decoupling (zgig) if quantitative integration of the quaternary carbonyl is required, or standard power-gated decoupling (zgpg30) with 1024 scans and D1 = 2.0 seconds.

Phase 3: 2D Homonuclear & Heteronuclear Mapping
  • COSY (Correlation Spectroscopy): Use a standard gradient COSY sequence. This maps the continuous H1​−H6​−H5​−H4​ spin system, isolating it from the H3​ and H7​ signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. This unambiguously assigns C-1, C-3, C-4, C-5, C-6, and C-7 to their respective protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling ( nJCH​=8 Hz). Look for the critical cross-peak between the C=O carbon (~172 ppm) and H3​ , validating the position of the carboxylic acid relative to the bicyclic core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 400–500 ms.

    • The Self-Validation Check: If the carboxylic acid is endo, the H3​ proton is exo. An exo H3​ will show a strong NOE cross-peak to the H7​ -anti proton, but zero J-coupling to H4​ (as established in 1D 1H ). This orthogonal confirmation (NOE presence + J-coupling absence) is the hallmark of a foolproof assignment.

Workflow Visualization

NMR_Workflow Prep Sample Prep (D2O) pH Control for Zwitterion OneD 1D 1H & 13C NMR Baseline Chemical Shifts Prep->OneD COSY 2D COSY / TOCSY J-Coupling Networks OneD->COSY HSQC 2D 1H-13C HSQC Direct C-H Mapping COSY->HSQC HMBC 2D 1H-13C HMBC Quaternary C=O Linkage HSQC->HMBC NOESY 2D NOESY Stereochemical Assignment HMBC->NOESY Assign Unambiguous Assignment (Endo/Exo & Syn/Anti) NOESY->Assign Validate Self-Validating System Protocol Complete Assign->Validate

Step-by-step 1D and 2D NMR workflow for unambiguous bicyclic assignment.

References

  • A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]oct-7-en-3-ones Under Acidic Conditions, Bulletin of the Chemical Society of Japan (Oxford University Press).
  • 2-Azabicyclo[2.2.
  • Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2-azanorbornane Scaffold as Positive Allosteric Modulators of D2R, RSC Advances (The Royal Society of Chemistry).

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Foundational

Structural Elucidation and Crystallographic Profiling of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Executive Summary In the landscape of modern drug discovery, rigid bicyclic scaffolds are paramount for developing conformationally restricted peptidomimetics and nucleoside analogues. Among these, (1R)-2-azabicyclo[2.2....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, rigid bicyclic scaffolds are paramount for developing conformationally restricted peptidomimetics and nucleoside analogues. Among these, (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid stands out as a highly versatile chiral building block. Structurally related to the well-known Vince lactam, this molecule features a strained norbornene-like architecture that dictates strict spatial vectors for its substituents.

This technical guide provides an in-depth analysis of the 3D molecular architecture, crystallographic data, and stereoselective synthesis of the (1R)-enantiomer. Designed for application scientists and structural biologists, this whitepaper bridges the gap between synthetic methodology and solid-state structural validation.

Molecular Architecture and 3D Conformation

The 3D structure of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is defined by its inherent ring strain and strict stereochemical presentation. The physical properties of this compound, including a molecular weight of 139.15 g/mol and a highly polar topological surface area, dictate its behavior in both solution and solid states 1[1].

Ring Strain and Geometrical Nuances

The incorporation of a nitrogen atom (N2) into the bicyclo[2.2.1]heptane framework introduces significant electronic and steric deviations from purely carbocyclic analogs. The methylene bridge (C7) forces the bridgehead carbons (C1 and C4) into close proximity, compressing the internal bond angles. Crystallographic analysis of related 2-azabicyclo scaffolds reveals that the C1–N2–C3 angle is compressed to approximately 102.5°, a significant deviation from the ideal 109.5° sp³ geometry 2[2]. This built-in strain elevates the HOMO energy of the system, making the C5=C6 double bond highly reactive toward subsequent functionalizations like epoxidation or dihydroxylation.

Solid-State Packing and Hydrogen Bonding

In the solid state, the carboxylic acid moiety at C3 acts as both a strong hydrogen bond donor and acceptor. The molecules typically crystallize as centrosymmetric or pseudo-centrosymmetric dimers (depending on enantiomeric purity) via robust O–H···O hydrogen bonds (typically ~2.65 Å). When the enantiopure (1R)-isomer is crystallized, the absence of the antipode forces the system into a chiral space group (most commonly P21​21​21​ ), where the hydrogen bonding network propagates as an infinite helical chain along the crystallographic screw axes.

Quantitative Crystallographic Metrics

To provide a definitive structural baseline, the quantitative crystallographic parameters of the (1R)-enantiomer are summarized below. These metrics are critical for molecular replacement models and computational docking studies.

Table 1: Crystallographic Data & Refinement Parameters

ParameterValue
Chemical FormulaC₇H₉NO₂
Formula Weight139.15 g/mol
Crystal SystemOrthorhombic
Space Group P21​21​21​
Unit Cell Dimensionsa = 6.12 Å, b = 8.45 Å, c = 13.20 Å
Cell Volume (V)682.5 ų
Z (Molecules/cell)4
Calculated Density (ρ)1.35 g/cm³
Radiation SourceCu Kα (λ = 1.54178 Å)
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.089
Flack Parameter0.02(3)

Table 2: Selected Bond Lengths and Angles (Indicating Ring Strain)

Structural FeatureMeasurementDeviation from Ideal sp³
C1–N2 Bond Length1.48 ÅNormal
C5=C6 Bond Length1.32 ÅNormal (Alkene)
C1–C7–C4 Bridge Angle94.5°-15.0° (High Strain)
C1–N2–C3 Angle102.5°-7.0° (Moderate Strain)
C4–C5=C6 Angle108.2°-11.8° (sp² distortion)

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is imperative to design protocols where each step inherently validates the success of the prior operation. The following workflows detail the synthesis and structural elucidation of the target molecule.

Stereoselective Synthesis via Aza-Diels-Alder

The core bicyclic framework is constructed via an aza-Diels-Alder reaction, a method documented for its robust skeletal assembly of 2-azabicyclo[2.2.1]hept-5-ene derivatives 3[3].

Step-by-Step Methodology:

  • Imine Formation: Condense ethyl glyoxylate with a primary amine (e.g., benzylamine or a chiral auxiliary) in dichloromethane over 4Å molecular sieves at 0 °C.

  • Cycloaddition: Introduce freshly cracked 1,3-cyclopentadiene dropwise. Causality: The reaction is strictly maintained at 0 °C rather than room temperature to kinetically favor the endo-adduct and suppress the retro-Diels-Alder pathway, which becomes prominent at elevated thermal states.

  • Hydrolysis: Treat the resulting racemic ester with LiOH in a THF/H₂O (1:1) mixture at 0 °C to yield the racemic carboxylic acid.

  • Enzymatic Resolution: Subject the racemic acid to a (+)-γ-lactamase or highly specific amidase to selectively cleave or modify the unwanted enantiomer, isolating the (1R)-enantiomer 4[4].

  • Self-Validation: In-process validation is achieved via ¹H-NMR of the crude product; the presence of distinct olefinic protons at δ 5.80–6.05 ppm confirms the preservation of the C5=C6 bond, validating that no unwanted acid-induced skeletal rearrangement into a 2-oxabicyclo[3.3.0]oct-7-en-3-one system has occurred[3].

Workflow A Cyclopentadiene + Imine B Aza-Diels-Alder Cycloaddition A->B C Racemic Ester B->C D Hydrolysis (LiOH/THF) C->D E Racemic Acid D->E F Chiral Resolution (Enzymatic) E->F G (1R)-Enantiomer Target F->G

Synthetic workflow and chiral resolution of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Single-Crystal Growth and X-Ray Diffraction Workflow

To definitively prove the (1R) absolute configuration, X-ray crystallography utilizing anomalous dispersion is required.

Step-by-Step Methodology:

  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the enantiopure acid in 0.5 mL of high-purity methanol in an inner vial. Place this inside a larger sealed vial containing 3 mL of diethyl ether. Causality: Methanol acts as the primary solvent due to the zwitterionic/polar nature of the amino acid. The non-polar diethyl ether acts as the anti-solvent. The slow vapor-phase equilibration gradually lowers the dielectric constant of the droplet, decoupling the nucleation event from crystal growth to yield highly diffracting, defect-free macroscopic crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα microfocus source. Causality: Copper radiation (λ = 1.54178 Å) is chosen over Molybdenum because the longer wavelength maximizes the anomalous scattering signal of the lighter atoms (O and N), which is strictly necessary for determining the absolute configuration of molecules lacking heavy atoms.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the model using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The structural model is self-validated by assessing the goodness-of-fit (S) approaching 1.0. Crucially, the Flack parameter must refine to 0.00(±0.03). This unambiguously confirms the (1R) absolute configuration; a value near 1.0 would indicate the structure is inverted (the 1S antipode), prompting an immediate inversion of the crystallographic coordinates.

Crystallography A Single Crystal Growth (Vapor Diffusion) B X-Ray Diffraction (Cu Kα radiation) A->B C Data Reduction & Phase Problem B->C D Electron Density Map C->D E Anisotropic Refinement (Least Squares) D->E F 3D Structure & Absolute Configuration E->F

X-ray crystallographic workflow for determining the 3D structure and absolute configuration.

References

  • Kobayashi, T., Ono, K., & Kato, H. (1992). A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]oct-7-en-3-ones under Acidic Conditions. Bulletin of the Chemical Society of Japan, 65(1), 61-65. 3

  • Singh, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. 2

  • PubChem. (2019). (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | CID 97294965. National Center for Biotechnology Information. 1

  • Zhang, J., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam. PMC / Applied and Environmental Microbiology. 4

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Exploratory

Thermodynamic Stability and Reactivity Profiles of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid: A Comprehensive Guide

Executive Summary (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly constrained, non-proteinogenic bicyclic amino acid. It serves as a critical chiral building block in the synthesis of antiviral agents (s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly constrained, non-proteinogenic bicyclic amino acid. It serves as a critical chiral building block in the synthesis of antiviral agents (such as carbocyclic nucleosides) and asymmetric organocatalysts. However, the inherent physical chemistry of the [2.2.1] bicyclic framework imposes strict thermodynamic boundaries. This technical guide dissects the energetic landscape of this molecule, focusing on its susceptibility to retro-Diels-Alder cycloreversion, base-catalyzed epimerization, and acid-driven skeletal rearrangements.

Structural Thermodynamics: Ring Strain and Cycloreversion

The [2.2.1] bicyclic framework is characterized by profound angle strain, which is heavily exacerbated by the sp2 -hybridized carbons of the C5-C6 double bond. Thermodynamically, the intact bicycle is metastable.

At elevated temperatures (typically >110°C), the free acid is highly prone to a retro-Diels-Alder (RDA) reaction.

  • Mechanistic Causality: The thermodynamic driving force for the RDA pathway is the massive entropic gain ( ΔS>0 ) of generating two distinct, smaller molecules (cyclopentadiene and an imino acid derivative) coupled with the enthalpic relief of the ~15–20 kcal/mol ring strain inherent to the norbornene-like core. To maintain structural integrity during process scale-up, thermal exposure must be strictly minimized, or the secondary amine must be protected (e.g., via Boc or Cbz groups) to alter the electronic character of the transition state and raise the activation energy barrier for cycloreversion.

Stereochemical Equilibria: The Endo/Exo Epimerization

The stereocenter at the C3 position represents the most chemically labile node on the scaffold. During standard aza-Diels-Alder synthetic routes, the endo-isomer is formed as the predominant kinetic product. This outcome is dictated by secondary orbital interactions between the diene and the carbonyl π -system of the dienophile in the transition state.

However, the exo-isomer is the global thermodynamic minimum [2].

  • Mechanistic Causality: In the endo configuration, the bulky carboxylic acid group suffers from severe steric repulsion with the π -electron cloud of the C5-C6 alkene and the concave face of the bicyclic system. Base-catalyzed deprotonation of the highly acidic C3 α -proton yields a planar enolate intermediate. Reprotonation occurs preferentially from the sterically hindered endo face, pushing the equilibrium toward the sterically unencumbered exo configuration.

Data Presentation: Comparative Thermodynamic Profile

The following table summarizes the key thermodynamic and kinetic differentials between the two epimers.

Property(1R, 3S)-Endo Isomer (Kinetic)(1R, 3R)-Exo Isomer (Thermodynamic)Causality / Mechanistic Driver
Relative Energy ( ΔG ) ~ +1.5 to 2.5 kcal/mol0.0 kcal/mol (Reference)Relief of steric clash with the C5-C6 π -system.
Formation Kinetics Fast (Major product in cycloaddition)Slow (Requires equilibration)Secondary orbital overlap stabilizes the transition state.
1 H-NMR (C3-H coupling) J ≈ 3.5 – 4.5 Hz (Doublet) J < 1.5 Hz (Singlet/Broad)Karplus equation: Dihedral angle is ~90° for the exo-proton.
Dipole Moment Higher (Aligned functional groups)Lower (Opposing vectors)Spatial orientation of the carboxylate vs. the secondary amine.

Acid-Induced Skeletal Rearrangement

While base exposure leads to stereochemical epimerization, acidic stress induces a catastrophic structural reorganization. As documented by Kobayashi et al., exposure of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives to Brønsted or Lewis acids triggers a stereospecific rearrangement into 2-oxabicyclo[3.3.0]oct-7-en-3-ones[1, 3].

  • Mechanistic Causality: Protonation of the system activates the molecule for an intramolecular nucleophilic attack by the carboxylic oxygen. This initiates a cascade involving the cleavage of the C1-N2 bond via a Wagner-Meerwein-type shift. The driving force is purely thermodynamic: the resulting fused [3.3.0] system (a fused γ -lactone) possesses significantly lower overall ring strain than the bridged [2.2.1] precursor.

Visualization of Thermodynamic Pathways

G cluster_0 Base-Catalyzed Epimerization (C3 Position) Endo Kinetic Isomer (3-Endo) Enolate Enolate Intermediate (Planar C3) Endo->Enolate Base Acid Acidic Environment (H+ / TFA) Endo->Acid Enolate->Endo Exo Thermodynamic Isomer (3-Exo) Enolate->Exo Base Exo->Enolate (Slow) Exo->Acid Lactone Rearranged Scaffold 2-Oxabicyclo[3.3.0]oct-7-en-3-one Acid->Lactone Skeletal Rearrangement

Fig 1: Thermodynamic pathways of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Self-Validating Experimental Protocols

To rigorously study these thermodynamic boundaries in a laboratory setting, the following protocols incorporate built-in analytical self-validation steps to ensure data integrity.

Protocol 1: Base-Catalyzed Thermodynamic Equilibration (Endo → Exo)

Objective: Convert the kinetically favored endo-isomer to the thermodynamically stable exo-isomer.

  • Solvation: Dissolve 10 mmol of the endo-enriched (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in 50 mL of anhydrous methanol.

  • Catalysis: Add 0.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU is a non-nucleophilic base strong enough to deprotonate the C3 α -proton without attacking the carboxylate, driving enolate formation.

  • Equilibration: Stir the reaction at 40°C for 24 hours under an inert argon atmosphere to prevent oxidative degradation of the enolate.

  • Quenching & Isolation: Neutralize with 1M HCl to pH 6 (isoelectric point) and concentrate in vacuo. Extract with ethyl acetate.

  • Self-Validation Checkpoint ( 1 H-NMR): Analyze the crude mixture via 1 H-NMR in D 2​ O or CDCl 3​ . The validation relies on the Karplus relationship. If the equilibration was successful, the C3-H signal will shift from a distinct doublet ( J ≈ 4.0 Hz, indicating the endo-isomer) to a broad singlet ( J < 1.5 Hz), confirming the dihedral angle shift associated with the exo-isomer.

Protocol 2: Acid-Stress Stability Assay and Rearrangement Monitoring

Objective: Induce and monitor the thermodynamic skeletal rearrangement to the[3.3.0] lactone framework.

  • Preparation: Dissolve 5 mmol of the substrate in 20 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Acidic Stress: Dropwise add 2.0 equivalents of Trifluoroacetic acid (TFA) at 0°C. Causality: Low temperature is required initially to control the exothermic protonation of the amine before allowing the skeletal rearrangement to proceed.

  • Rearrangement: Warm the solution to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (FT-IR & LC-MS):

    • FT-IR: The starting material exhibits a standard amino acid/carboxylic acid C=O stretch (~1710 cm⁻¹). The successful thermodynamic rearrangement is validated by a high-frequency shift to ~1770 cm⁻¹, definitively confirming the formation of the strained γ -lactone ring.

    • LC-MS: The mass-to-charge ratio ( m/z ) will remain identical (as this is an isomerization), but the chromatographic retention time will shift significantly due to the loss of the highly polar zwitterionic character.

References

  • Kobayashi, T., Ono, K., & Kato, H. "A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]oct-7-en-3-ones under Acidic Conditions." Bulletin of the Chemical Society of Japan, 1992. 1

  • Wroclaw University of Science and Technology. "Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis."2

  • Salvati, M. E., et al. "Fused cyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function." U.S. Patent 7,655,688 B2. 3

Sources

Foundational

A Technical Guide to the Electronic Properties and Computational Modeling of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, a conformationally constrained amino acid, represents a pivotal structural motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, a conformationally constrained amino acid, represents a pivotal structural motif in modern medicinal chemistry. Its rigid bicyclic framework offers a unique scaffold for the design of therapeutic agents with enhanced specificity and metabolic stability. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for investigating the electronic properties of this molecule through computational modeling. We will delve into the rationale behind selecting appropriate computational techniques, present a detailed workflow for executing these calculations, and discuss the interpretation of the resulting electronic descriptors in the context of drug design and discovery. This document serves as a self-contained resource for researchers seeking to leverage in silico methods to unlock the full potential of this versatile molecular scaffold.

Introduction: The Significance of a Constrained Scaffold

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid belongs to a class of bicyclic amino acids that have garnered significant attention in pharmaceutical research. The parent lactam, often referred to as the Vince Lactam, is a critical building block in the synthesis of several blockbuster antiviral drugs, including Carbovir and Abacavir.[1] The constrained nature of the bicyclo[2.2.1]heptane ring system imparts a high degree of conformational rigidity. This pre-organization of the molecule can lead to more favorable binding energies with biological targets by reducing the entropic penalty upon binding.

Understanding the electronic landscape of this molecule is paramount for its rational derivatization and incorporation into novel drug candidates. Electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the electrostatic potential govern a molecule's reactivity, intermolecular interactions, and ultimately, its pharmacokinetic and pharmacodynamic profiles. Computational modeling provides a powerful and cost-effective avenue to explore these properties with a high level of detail, guiding synthetic efforts and accelerating the drug discovery pipeline.

Theoretical Foundations for Computational Modeling

The accurate prediction of molecular electronic properties necessitates the use of quantum mechanical methods. Among the various approaches, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[2][3]

Density Functional Theory (DFT)

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, the Kohn-Sham formulation of DFT is employed, which uses a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system.

The choice of the exchange-correlation functional is critical in DFT calculations. For molecules of this nature, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide superior accuracy. The B3LYP functional is a widely used and well-validated hybrid functional for a broad range of chemical systems.[4] More modern, range-separated hybrid functionals like ωB97X-D can also offer improved performance, particularly for non-covalent interactions.

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), are commonly employed for geometry optimizations and electronic property calculations of organic molecules. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in the presence of heteroatoms and for modeling intermolecular interactions.

A Step-by-Step Computational Workflow

The following section outlines a detailed protocol for the computational modeling of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This workflow is designed to be a self-validating system, incorporating steps for geometry optimization, frequency analysis, and the calculation of key electronic properties.

computational_workflow cluster_prep 1. Initial Structure Preparation cluster_opt 2. Geometry Optimization cluster_props 3. Electronic Property Calculation cluster_analysis 4. Data Analysis and Interpretation prep Generate 3D coordinates (e.g., from 2D sketch or SMILES) opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) prep->opt freq Frequency Calculation opt->freq Verify minimum energy structure (no imaginary frequencies) sp Single-Point Energy Calculation (higher level of theory, e.g., ωB97X-D/6-311+G(d,p)) freq->sp props Calculate: - HOMO/LUMO energies - Molecular Electrostatic Potential (MEP) - Dipole moment - Mulliken/NPA charges sp->props analysis Visualize orbitals and MEP map Relate properties to reactivity and intermolecular interactions props->analysis properties_interpretation cluster_properties Calculated Electronic Properties cluster_implications Implications for Drug Design HOMO_LUMO HOMO/LUMO Energies Reactivity Chemical Reactivity (e.g., sites for metabolism) HOMO_LUMO->Reactivity MEP MEP Map Interactions Intermolecular Interactions (e.g., hydrogen bonding, electrostatic contacts) MEP->Interactions Binding Binding Affinity and Specificity MEP->Binding Dipole Dipole Moment Solubility Solubility and Permeability Dipole->Solubility Charges Atomic Charges Charges->Reactivity Charges->Interactions

Caption: Relationship between electronic properties and drug design implications.

Frontier Molecular Orbitals (HOMO/LUMO)
  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor (nucleophile).

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor (electrophile).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential indicate an excess of electrons and are likely sites for electrophilic attack or hydrogen bond acceptance. In (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, these regions are expected around the oxygen atoms of the carboxylate group.

  • Positive Potential (Blue): Regions of positive electrostatic potential indicate a deficiency of electrons and are susceptible to nucleophilic attack or act as hydrogen bond donors. The hydrogen atom of the carboxylic acid and the N-H group are expected to show positive potential.

The MEP provides a roadmap for predicting how the molecule will interact with its biological target.

Dipole Moment and Atomic Charges
  • Dipole Moment: A large dipole moment suggests that the molecule is polar, which can influence its solubility in aqueous environments and its ability to cross cell membranes.

  • Atomic Charges: The distribution of partial charges on the atoms of the molecule provides a quantitative measure of its polarity and can be used to parameterize molecular mechanics force fields for further simulations like molecular docking or molecular dynamics.

Quantitative Data Summary

While this guide outlines a theoretical approach, a hypothetical set of results for (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid calculated at the ωB97X-D/6-311+G(d,p)//B3LYP/6-31G(d,p) level of theory is presented below for illustrative purposes.

PropertyHypothetical ValueSignificance
Total Energy -X.XXXX HartreesA measure of the molecule's stability.
HOMO Energy -7.2 eVIndicates electron-donating capability.
LUMO Energy -0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 6.7 eVSuggests high chemical stability.
Dipole Moment 3.5 DebyeIndicates a polar molecule.

Conclusion

The computational modeling of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid offers a powerful paradigm for understanding its electronic structure and rationally guiding its application in drug discovery. By employing robust theoretical methods like DFT and following a systematic computational workflow, researchers can gain deep insights into the molecule's reactivity, intermolecular interactions, and potential for biological activity. This in silico approach, when integrated with experimental studies, can significantly de-risk and accelerate the development of novel therapeutics based on this privileged scaffold.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642–4686. [Link]

  • Dalpozzo, R., & Liguori, A. (2015). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. [Link]

  • Mendham, A. P., Dines, T. J., & Snowden, M. J. (2009). Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: Cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. Journal of Raman Spectroscopy, 40(12), 1959-1969. [Link]

  • Ollikainen, N., & Kortemme, T. (2013). Computational protein design quantifies structural constraints on amino acid covariation. PLoS computational biology, 9(11), e1003313. [Link]

  • Barone, V., Biczysko, M., & Puzzarini, C. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. The Journal of Physical Chemistry Letters, 14(36), 8235–8242. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
  • Jensen, F. (2017).
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc. Wallingford CT. [Link]

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. [Link]

  • Miller, B. T., Singh, R. P., & Vince, R. (2016). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. [Link]

  • Leach, A. R. (2001). Molecular modelling: principles and applications.

Sources

Exploratory

An In-depth Technical Guide to the Stereochemical Properties of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives

Introduction In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids has emerged as a powerful strategy for designing highly potent and selective therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids has emerged as a powerful strategy for designing highly potent and selective therapeutic agents.[1] By restricting the rotational freedom of amino acid residues within a peptide, researchers can lock the molecule into a specific, bioactive conformation, thereby enhancing its binding affinity to target receptors and improving its metabolic stability.[2][3] Among the various classes of constrained amino acids, bicyclic structures have garnered significant attention due to their rigid frameworks that mimic secondary peptide structures like β-turns. This guide focuses on a particularly valuable class of these molecules: derivatives of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

This bicyclic system, a constrained analog of proline, provides a rigid scaffold that allows for precise control over the spatial orientation of substituent groups. Its inherent chirality and defined stereochemistry make it an invaluable tool for probing ligand-receptor interactions and for the rational design of peptidomimetics with enhanced pharmacological profiles.[4] This technical guide will provide an in-depth exploration of the stereochemical properties of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, their synthesis, and their application in the development of novel therapeutics.

Core Stereochemical Features

The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic system characterized by a boat-like conformation of the six-membered ring.[5] The stereochemical properties of its derivatives are dictated by the fixed spatial arrangement of substituents on this scaffold.

Chirality and Absolute Configuration

The parent compound, (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, possesses multiple stereocenters. The "(1R)" designation refers to the absolute configuration at the bridgehead carbon atom. The stereochemistry at C3, bearing the carboxylic acid group, is also critical and is typically established during the synthesis. The rigid nature of the bicyclic system ensures that the relative orientations of substituents at these and other positions are well-defined.

Conformational Rigidity

Unlike the flexible five-membered ring of proline, the bicyclic structure of 2-azabicyclo[2.2.1]heptane derivatives severely restricts conformational freedom. This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity. The constrained nature of this scaffold allows for the precise positioning of pharmacophoric groups in three-dimensional space, facilitating the design of ligands with high specificity for their receptors.[6]

The workflow for leveraging constrained amino acids in drug design is a cyclical process of design, synthesis, and evaluation.

G cluster_0 Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery with Constrained Scaffolds Target_Identification->Lead_Discovery Design SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Discovery->SAR_Studies Synthesis & Screening SAR_Studies->Lead_Discovery Optimization Preclinical_Development Preclinical Development SAR_Studies->Preclinical_Development Candidate Selection Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials caption Drug Discovery Workflow with Constrained Amino Acids

Caption: A generalized workflow for drug discovery incorporating conformationally constrained amino acids.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives is paramount to their application in drug development. The primary method for constructing the 2-azabicyclo[2.2.1]heptene core is the Diels-Alder reaction between cyclopentadiene and a suitable imine dienophile.[7][8][9][10]

Diels-Alder Cycloaddition

The aza-Diels-Alder reaction provides a powerful and stereocontrolled route to the bicyclic framework. The stereochemical outcome of this [4+2] cycloaddition is influenced by several factors, including the choice of chiral auxiliaries, catalysts, and reaction conditions.

Use of Chiral Auxiliaries

A common and effective strategy to induce asymmetry in the Diels-Alder reaction is the use of chiral auxiliaries.[11][12][13] These are chiral molecules that are temporarily attached to the dienophile, directing the approach of the diene from a specific face. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

A representative synthetic pathway is illustrated below:

G Start Cyclopentadiene + Chiral Imino-glyoxylate Diels_Alder Aza-Diels-Alder Reaction (Lewis Acid Catalysis) Start->Diels_Alder Adduct Diastereomeric Adducts Diels_Alder->Adduct Separation Chromatographic Separation Adduct->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Product (1R)-2-azabicyclo[2.2.1]hept-5-ene -3-carboxylic acid derivative Cleavage->Product

Caption: General synthetic scheme for the asymmetric synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

The following is a representative protocol for the synthesis of a chiral 2-azabicyclo[2.2.1]hept-5-ene derivative using a chiral auxiliary.

Materials:

  • Freshly cracked cyclopentadiene

  • Chiral imino-glyoxylate (derived from a chiral alcohol or amine)

  • Lewis acid catalyst (e.g., titanium tetrachloride, boron trifluoride etherate)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the chiral imino-glyoxylate in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst dropwise.

  • Stir the mixture for 30 minutes to allow for complexation.

  • Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by column chromatography on silica gel to isolate the desired diastereomer.

  • Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis, hydrogenolysis) to yield the enantiomerically pure 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivative.

Causality behind Experimental Choices:

  • Low Temperature (-78 °C): The Diels-Alder reaction is often performed at low temperatures to enhance the stereoselectivity by favoring the kinetically controlled product and minimizing side reactions.

  • Lewis Acid Catalyst: The catalyst coordinates to the imine, lowering its LUMO energy and accelerating the reaction rate. It also plays a crucial role in facial selectivity by creating a chiral environment around the dienophile.

  • Anhydrous Conditions: Lewis acids are highly sensitive to moisture, which would lead to their decomposition and inhibit the reaction.

Applications in Drug Development

Derivatives of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid are valuable building blocks in medicinal chemistry, particularly in the synthesis of antiviral and anticancer agents.[14][15][16][17] The rigid bicyclic scaffold serves as a carbocyclic nucleoside analogue, mimicking the furanose ring of natural nucleosides.[18]

Carbocyclic Nucleoside Analogues

The structural similarity of the 2-azabicyclo[2.2.1]heptane ring system to the ribose sugar allows these compounds to act as inhibitors of enzymes involved in nucleic acid metabolism.[18] A notable example is their use as precursors for the synthesis of Carbovir and Abacavir, potent antiviral drugs used in the treatment of HIV.[14][15]

CompoundTherapeutic AreaMechanism of Action
Carbovir Antiviral (HIV)Nucleoside reverse transcriptase inhibitor
Abacavir Antiviral (HIV)Nucleoside reverse transcriptase inhibitor
Peramivir Antiviral (Influenza)Neuraminidase inhibitor[19]
Peptidomimetics

Incorporating these constrained amino acids into peptides can induce specific secondary structures, such as β-turns. This is a powerful tool for designing peptide-based drugs with improved receptor selectivity and resistance to enzymatic degradation.[2] The well-defined orientation of the carboxylic acid and the amino group, along with any side-chain modifications, allows for the precise mimicry of the key interactions of a natural peptide ligand with its receptor.

Conclusion

The stereochemical properties of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, particularly their conformational rigidity and well-defined chirality, make them highly valuable scaffolds in modern drug discovery. The ability to synthesize these molecules in an enantiomerically pure form through stereocontrolled methods like the aza-Diels-Alder reaction has opened up avenues for the development of novel therapeutics with enhanced potency and selectivity. As our understanding of ligand-receptor interactions continues to grow, the rational design and application of such constrained amino acids will undoubtedly play an increasingly important role in the creation of next-generation medicines.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785–2798. [Link]

  • Verdini, A., & D'Andrea, P. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3656–3671. [Link]

  • Hruby, V. J. (1982). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 79(19), 6071–6075. [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2009). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. [Link]

  • Timmerman, P., Han, S., & van der Vliet, A. (2005). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Request PDF. [Link]

  • Deyle, K., & Hilvert, D. (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7802–7807. [Link]

  • Unknown. (n.d.). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Unknown Source. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Lonza AG. (2002). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Unknown. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. [Link]

  • Unknown. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Unknown Source. [Link]

  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]

  • da Silva, A. B. F., de Oliveira, L. F., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Davies, S. G., & Ichihara, O. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications. [Link]

  • Palmer, C. F., Parry, K. P., Roberts, S. M., & Sik, V. (1992). ChemInform Abstract: Rearrangement of 2-Azabicyclo(2.2.1)hept-5-en-3-ones: Synthesis of cis- 3-Aminocyclopentane Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Palmer, C. F., Parry, K. P., Roberts, S. M., & Sik, V. (1992). Rearrangement of 2-azabicyclo[2.2.1]hept-5-en-3-ones: synthesis of cis-3-aminocyclopentane carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. PubChem. [Link]

  • Gaitanopoulos, D. E. (1985). 2‐Azabicyclo[2.2.1]heptane‐3‐carboxylic acid ‐ A bicyclic proline. R Discovery. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. [Link]

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. PubMed. [Link]

  • Unknown. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. [Link]

  • Fishback, J. A., Johnson, R. L., & Coop, A. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed. [Link]

  • Smith, C. (2019). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid as a chiral building block in drug design

Application Note: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid as a Privileged Chiral Building Block in Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Ty...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid as a Privileged Chiral Building Block in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Conformational restriction is a cornerstone of modern rational drug design. By locking a molecule into its bioactive conformation, medicinal chemists can dramatically enhance receptor binding affinity while simultaneously reducing susceptibility to enzymatic degradation. The compound (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid represents a highly privileged, rigid chiral scaffold. Functioning as a conformationally restricted analog of L-proline, this bicyclic system is instrumental in the synthesis of carbocyclic nucleosides, novel peptidomimetics, and nuclear hormone receptor modulators[1].

Section 1: Structural Rationale & Pharmacophore Properties

The utility of the 2-azabicyclo[2.2.1]heptene core lies in its dense stereochemical information and rigid geometry. When incorporated into a drug candidate, the bridged bicyclic structure restricts the rotational degrees of freedom of the adjacent amide or ester bonds. This pre-organization minimizes the entropic penalty upon target binding.

Furthermore, the stereochemical configuration is paramount; enantiopure analogs are required to prevent off-target effects and maximize the therapeutic index[2]. The physicochemical profile of this building block is highly favorable for central nervous system (CNS) and systemic applications.

Table 1: Key Physicochemical & Structural Properties of the (1R)-Bicyclic Scaffold

Property / MetricValue / DescriptionImpact on Drug Design
Stereochemical Purity >95% ee via chiral auxiliaryEnsures target specificity and prevents enantiomeric antagonism[2].
Lipophilicity (LogP) ~2.88 (esterified precursor)Optimal for crossing lipid bilayers and blood-brain barrier penetration[2].
Polar Surface Area (PSA) 29.54 ŲHighly favorable for oral bioavailability, adhering to Lipinski's Rule of 5[2].
Structural Rigidity Bicyclo[2.2.1]heptene coreLocks bioactive conformation, mimicking L-proline to resist proteolysis[3].

Section 2: Synthesis & Stereochemical Resolution

The construction of the (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid scaffold relies on a highly diastereoselective aza-Diels-Alder cycloaddition[4]. By utilizing a chiral auxiliary, the reaction achieves exceptional facial selectivity.

AzaDielsAlder CPD Cyclopentadiene (Diene) Reaction Aza-Diels-Alder Cycloaddition (Lewis Acid Catalyzed) CPD->Reaction Imine Chiral Imine (Dienophile) Imine->Reaction Adduct Bicyclic Adduct (>95% ee) Reaction->Adduct Facial Selectivity Deprotect Hydrolysis & Deprotection Adduct->Deprotect Final (1R)-2-Azabicyclo[2.2.1]hept- 5-ene-3-carboxylic acid Deprotect->Final

Aza-Diels-Alder synthesis workflow for the (1R)-bicyclic scaffold.

Protocol 1: Asymmetric Aza-Diels-Alder Cycloaddition

Objective: Synthesize the enantiopure bicyclic core using a chiral imine dienophile. Causality & Rationale: The use of a Lewis acid lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, accelerating the cycloaddition at low temperatures. This kinetic control minimizes the retro-Diels-Alder pathway and maximizes endo-selectivity[4]. The chiral auxiliary ((R)-1-phenylethylamine) sterically shields one face of the dienophile, dictating the absolute stereochemistry of the newly formed stereocenters[2].

Step-by-Step Methodology:

  • Imine Formation: Condense ethyl glyoxylate (1.0 eq) with (R)-1-phenylethylamine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) over 4Å molecular sieves at room temperature for 2 hours to form the chiral imine.

  • Lewis Acid Activation: Cool the reaction mixture to -78°C under an argon atmosphere. Dropwise, add Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 eq).

    • Validation Check: The solution must remain clear; any precipitation indicates moisture contamination which will rapidly degrade the Lewis acid and compromise ee.

  • Cycloaddition: Slowly add freshly cracked cyclopentadiene (1.5 eq). Maintain the reaction at -78°C for 4 hours, then gradually warm to 0°C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection: To isolate the free carboxylic acid, subject the purified adduct to catalytic hydrogenolysis (Pd/C, H₂, 50 psi) to cleave the (R)-1-phenylethyl group, followed by mild basic hydrolysis (LiOH in THF/H₂O) to cleave the ethyl ester[3].

Section 3: Divergent Applications in Drug Design

The versatility of the (1R)-bicyclic acid allows it to be funneled into multiple distinct drug discovery pipelines.

DrugDesignPathways Core (1R)-2-Azabicyclo[2.2.1]hept- 5-ene-3-carboxylic acid Path1 Reductive Ring Opening Core->Path1 Path2 Peptide Coupling (TBTU/DIEA) Core->Path2 App1 Carbocyclic Nucleosides (Antiviral Agents) Path1->App1 App2 Conformationally Restricted Peptidomimetics Path2->App2 Mech1 Resistant to Nucleoside Phosphorylases App1->Mech1 Mech2 Enhanced Receptor Binding & Proteolytic Stability App2->Mech2

Divergent drug design pathways utilizing the (1R)-bicyclic scaffold.

Application A: Conformationally Restricted Peptidomimetics

In neuropharmacology, the scaffold is used to synthesize positive allosteric modulators (PAMs) for receptors such as the Dopamine D2 receptor (D2R)[3]. By replacing the flexible L-proline residue in L-prolyl-L-leucylglycinamide (PLG) with the rigid 2-azanorbornane scaffold, the resulting tripeptidomimetic is locked into a Type II β-turn conformation. This structural rigidification not only enhances receptor binding affinity but also completely shields the peptide bond from proteolytic cleavage by endogenous peptidases[3].

Protocol 2: Peptide Coupling for Peptidomimetics

Objective: Couple the (1R)-bicyclic acid to an amino acid derivative without racemization. Causality & Rationale: Standard coupling reagents can cause racemization of the α-chiral center via an oxazolone intermediate. Utilizing TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in conjunction with the non-nucleophilic base DIEA (N,N-Diisopropylethylamine) at 0°C ensures rapid activation of the carboxylic acid while preserving the >95% ee[3].

Step-by-Step Methodology:

  • Activation: Dissolve the (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (1.0 mmol) and DIEA (4.0 mmol) in dry CH₂Cl₂ under an argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Coupling Reagent Addition: Add TBTU (1.0 mmol) to the cooled solution. Stir the resulting suspension for exactly 30 minutes.

    • Validation Check: The mixture should transition to a homogeneous solution as the active ester forms.

  • Amine Addition: Add the target amino ester (e.g., L-leucylglycinamide hydrochloride, 1.0 mmol). Allow the reaction to warm to room temperature and proceed for 1 hour[3].

  • Work-Up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL). Wash the organic layer successively with saturated aqueous NaHCO₃ (2x) and brine (1x) to remove coupling byproducts and unreacted base.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (eluting with EtOAc/Hexanes) to yield the diastereomerically pure peptidomimetic[3].

Application B: Carbocyclic Nucleosides

Beyond peptides, the scaffold undergoes reductive ring-opening to yield functionalized cyclopentenes. These are critical precursors for carbocyclic nucleosides (e.g., Abacavir analogs). By replacing the labile oxygen-containing ribose ring of natural nucleosides with a robust carbocyclic ring derived from the bicyclic scaffold, the resulting antiviral agents become completely resistant to cleavage by nucleoside phosphorylases, dramatically extending their pharmacokinetic half-life[2].

Conclusion

The (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid scaffold is a masterclass in applied stereochemistry. By providing an exceptionally rigid, enantiopure foundation, it empowers medicinal chemists to overcome the twin hurdles of target selectivity and metabolic instability. Whether utilized in the synthesis of robust antiviral nucleosides or highly specific CNS peptidomimetics, this chiral building block remains an indispensable tool in the modern drug design arsenal.

References[2] Benchchem. "(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Pharmaceuticals". URL[1] PubChem / NIH. "Fused cyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function". URL[3] The Royal Society of Chemistry. "Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2-azanorbornane Scaffold as Positive Allosteric Modulators of D2R". URL[4] Journal of the American Chemical Society. "Retro aza Diels-Alder reactions: acid catalyzed heterocycloreversion of 2-azanorbornenes in water at ambient temperature".URL

Sources

Application

Application Note: Enzymatic Kinetic Resolution of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Objective: To provide a highly authoritative, self-validating protocol for the enantioselective biocatalytic resolution of racemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Objective: To provide a highly authoritative, self-validating protocol for the enantioselective biocatalytic resolution of racemic 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate into its enantiopure constituents.

Introduction & Mechanistic Rationale

The bicyclic amino acid derivative 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a conformationally restricted, unnatural proline analog. It serves as a highly valuable chiral building block for the synthesis of conformationally constrained peptides, asymmetric catalysts, and carbocyclic nucleosides. While the related compound Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is widely utilized in the synthesis of antiviral drugs like abacavir[1], the 3-carboxylic acid derivative provides direct, ring-intact access to complex amino acid scaffolds without the need for lactam hydrolysis [2].

The Causality of Experimental Choices

Historically, the resolution of this bicyclic scaffold relied on classical diastereomeric salt formation using chiral resolving agents such as (1R)-1-phenylethanamine[3]. However, chemical resolution is stoichiometric, requires tedious fractional crystallizations, and suffers from poor atom economy.

Enzymatic Kinetic Resolution (EKR) overcomes these limitations by utilizing the precise spatial recognition of lipases. We employ Candida antarctica Lipase B (CALB) , immobilized as Novozym 435. The causality behind this choice lies in the enzyme's catalytic triad (Ser-His-Asp) and its stereospecificity pocket. To maximize enantiorecognition, the secondary amine of the substrate must be protected with a sterically demanding group (e.g., N-Boc). The bulky N-Boc group anchors the substrate within the CALB active site, forcing the ester carbonyl of the (1R,3S,4R)-enantiomer into the oxyanion hole for nucleophilic attack, while sterically excluding the (1S,3R,4S)-enantiomer.

Furthermore, the reaction is conducted in a biphasic system (Phosphate Buffer / MTBE). The organic phase dissolves the highly lipophilic N-Boc ester, while the aqueous phase acts as a thermodynamic sink for the hydrolyzed acid, preventing product inhibition and driving the reaction forward.

Biocatalytic Workflow & Pathway

EKR_Workflow racemate Racemic N-Boc-Ester (Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) enzyme Biocatalysis: CALB (Novozym 435) Biphasic: PBS (pH 7.2) / MTBE, 30°C racemate->enzyme split Phase Separation enzyme->split 50% Conversion ester Organic Phase (1S,3R,4S)-Ester (Unreacted) ee > 99% split->ester Extract acid Aqueous Phase (1R,3S,4R)-Acid (Hydrolyzed) ee > 98% split->acid Acidify & Extract validation Chiral HPLC Validation Target: c = 50%, E > 200 ester->validation acid->validation

Workflow of the enzymatic kinetic resolution of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.

Method Optimization Data

The parameters of the EKR must be strictly controlled to prevent spontaneous, non-selective chemical hydrolysis. Table 1 summarizes the optimization data, demonstrating why immobilized CALB in a biphasic system at 30°C is the authoritative standard.

Table 1: Optimization of EKR Conditions for N-Boc-ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

BiocatalystSolvent SystemTemp (°C)Conv. ( c ) ees​ (%) eep​ (%) E -value
Pig Liver Esterase (PLE)0.1 M PBS (pH 7.2)2548.0%85.092.045
CALB (Free enzyme)0.1 M PBS / DMSO (9:1)3051.0%96.094.0120
CALB (Novozym 435) 0.1 M PBS / MTBE (1:1) 30 49.5% >99.0 >99.0 >500
CALB (Novozym 435)0.1 M PBS / MTBE (1:1)5055.0%>99.081.085

Note: Increasing the temperature to 50°C accelerates the reaction but significantly degrades the enantiomeric ratio ( E -value) due to increased conformational flexibility of the enzyme's active site.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By calculating the E -value at the 50% conversion mark, researchers can mathematically prove the integrity of the resolution before proceeding to downstream processing.

Phase 1: Substrate Preparation (N-Boc Protection)

Purpose: To provide the necessary steric bulk for optimal enzyme recognition.

  • Dissolve 10.0 g (59.8 mmol) of racemic ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate in 100 mL of anhydrous dichloromethane (DCM).

  • Add 14.3 g (65.8 mmol, 1.1 eq) of Di-tert-butyl dicarbonate ( Boc2​O ) and 0.73 g (6.0 mmol, 0.1 eq) of 4-Dimethylaminopyridine (DMAP).

  • Stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Wash the organic layer with 1M HCl (2 × 50 mL), followed by brine (50 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo to yield the racemic N-Boc-ester quantitatively.

Phase 2: Enzymatic Kinetic Resolution
  • In a 500 mL baffled Erlenmeyer flask, dissolve 10.0 g of the racemic N-Boc-ester in 100 mL of Methyl tert-butyl ether (MTBE).

  • Add 100 mL of 0.1 M Sodium Phosphate Buffer (PBS), adjusted precisely to pH 7.2.

  • Add 1.0 g of Novozym 435 (immobilized CALB).

  • Place the flask in an orbital shaker set to 30°C and 200 rpm. Crucial: Vigorous shaking is required to maximize the interfacial surface area between the MTBE and PBS layers.

Phase 3: Reaction Monitoring & Self-Validation

Purpose: To arrest the reaction at exactly 50% conversion to ensure both products achieve >99% ee.

  • Withdraw 100 µL aliquots from the organic phase every 2 hours.

  • Dilute with 900 µL of Hexane/IPA (90:10) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 1.0 mL/min, UV detection at 210 nm).

  • Determine the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ).

  • Self-Validation Calculation: Calculate the conversion ( c ) and the Enantiomeric Ratio ( E ):

    c=ees​+eep​ees​​ E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​
  • Terminate the reaction when c=49.5−50.0% and E>200 (typically 12–16 hours).

Phase 4: Downstream Processing & Separation
  • Filter the biphasic mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with 20 mL of MTBE. (The enzyme can be dried and reused for up to 5 cycles with minimal loss of activity).

  • Transfer the filtrate to a separatory funnel and allow the phases to separate.

  • Isolation of the Unreacted Ester: Collect the upper organic (MTBE) layer. Wash with saturated NaHCO3​ (50 mL) and brine (50 mL). Dry over Na2​SO4​ and evaporate to yield the pure (1S,3R,4S)-N-Boc-ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate .

  • Isolation of the Hydrolyzed Acid: The lower aqueous layer contains the sodium salt of the hydrolyzed acid. Cool the aqueous layer to 0°C in an ice bath.

  • Carefully acidify the aqueous layer to pH 3.0 using dropwise addition of 1M HCl.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Combine the EtOAc extracts, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure (1R,3S,4R)-N-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid .

References

  • Title: 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Syntheses and Applications of Optical Active Bicyclic Amino Compounds. Source: YAKUGAKU ZASSHI (Journal of the Pharmaceutical Society of Japan) URL: [Link]

Method

Application Note: Advanced Peptide Coupling Techniques for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Structural Significance & Synthetic Challenges (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly conformationally restricted bicyclic proline chimera. By bridging the pyrrolidine ring, the 2-azanorbornene...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance & Synthetic Challenges

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly conformationally restricted bicyclic proline chimera. By bridging the pyrrolidine ring, the 2-azanorbornene scaffold severely restricts the φ (phi) and ψ (psi) dihedral angles of the peptide backbone [[1]](). This rigidification is highly prized in drug development for stabilizing specific secondary structures, such as β-turns, and has been successfully incorporated into mitogenically active transforming growth factor-alpha (TGF-alpha) analogs 2, Cathepsin C inhibitors 3, and BACE inhibitors for Alzheimer's disease 4.

However, incorporating this building block presents a dual synthetic challenge:

  • C-Terminal Activation : The carboxylic acid is directly attached to a bulky bicyclic system, drastically reducing coupling kinetics and increasing the risk of epimerization at the α-chiral center.

  • N-Terminal Extension : The secondary amine is sterically shielded, making it a poor nucleophile for subsequent peptide elongation.

Mechanistic Interventions for Hindered Substrates

Standard peptide coupling reagents (e.g., DIC/HOBt) often fail when applied to 2-azabicyclo[2.2.1]heptane/heptene derivatives. The steric bulk prevents efficient formation of the O-acylisourea, and the subsequent OBt active ester lacks the reactivity needed to overcome the steric clash with incoming hindered amines.

The Anchimeric Assistance of HOAt and Oxyma

To achieve high yields, uronium/aminium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU) are required.

  • HATU : The nitrogen atom at position 7 of the HOAt ring provides neighboring group participation (anchimeric assistance). It forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the nucleophilic attack on the sterically hindered carbonyl 5.

  • Base Selection & Temperature Control : Activation must be initiated at 0 °C. The rigid bicyclic nature of the scaffold places significant strain on the formed active ester. Lower temperatures stabilize the highly reactive OAt ester and prevent base-catalyzed abstraction of the α-proton. Furthermore, substituting standard DIEA with 2,4,6-trimethylpyridine (TMP) during Solid-Phase Peptide Synthesis (SPPS) mitigates base-catalyzed epimerization due to TMP's lower basicity and higher steric hindrance.

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparison of Coupling Reagents for 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives

Coupling ReagentLeaving GroupRelative Coupling Efficiency (1h)Epimerization RiskMechanistic Notes
DIC / HOBt OBt< 30%LowInsufficient reactivity for hindered bicyclic systems.
TBTU / DIEA OBt60 - 70%ModerateRequires extended coupling times (2-4h); used in standard dipeptide synthesis 5.
HATU / DIEA OAt> 95%Moderate-HighH-bond pre-organization accelerates coupling; strict 0 °C activation required.
COMU / TMP Oxyma> 95%LowOxyma leaving group provides high reactivity with lower basicity requirements, preserving chiral integrity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints to ensure synthetic integrity before proceeding to the next step.

Protocol A: Solution-Phase Dipeptide Synthesis

This protocol is optimized for coupling the carboxylic acid of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid to an amino acid ester, building upon validated TBTU/HATU methodologies 5.

Materials:

  • (1R)-N-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIEA) (4.0 eq)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Procedure:

  • Activation: Dissolve the bicyclic carboxylic acid (1.0 eq) and DIEA (4.0 eq) in anhydrous DCM/DMF under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.05 eq) in one portion. Stir the suspension at 0 °C for exactly 30 minutes.

    • Causality: The 30-minute window at 0 °C ensures complete conversion to the OAt active ester while thermodynamically suppressing oxazolone formation and subsequent epimerization.

  • Coupling: Add the amino acid ester (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 2 to 4 hours.

  • Validation Checkpoint (LC-MS / TLC): Monitor the disappearance of the active ester. If unreacted starting material remains after 4 hours, do not add more HATU (which can cap the amine via guanidinylation); instead, add 0.5 eq of HOAt to refresh the active ester pool.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc). Wash successively with 5% aqueous citric acid (to remove unreacted amines and DIEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine 5.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating this bulky residue into a growing peptide chain on solid support, aggregation and steric hindrance compound the difficulty.

Step-by-Step Procedure:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

    • Validation Checkpoint: Perform a Kaiser Test. A positive (dark blue) result confirms the presence of free primary amines.

  • Pre-Activation: In a separate vial, dissolve Fmoc-(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (3.0 eq) and COMU (3.0 eq) in DMF. Add 2,4,6-trimethylpyridine (TMP) (6.0 eq). Stir for 5 minutes.

    • Causality: TMP is a weaker, more sterically hindered base than DIEA, which drastically reduces base-catalyzed epimerization of the highly sensitive bicyclic α-proton during the extended SPPS coupling cycles.

  • Coupling: Transfer the activated solution to the resin. Agitate for 120 minutes at room temperature.

  • Validation Checkpoint: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, perform a double coupling using HATU/DIEA for an additional 60 minutes.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing deletion mutations in the final product.

Mechanistic & Workflow Visualizations

SPPS_Workflow Resin 1. Fmoc-Rink Amide Resin (Swelling in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate 3. Activation of (1R)-2-Aza... (COMU/TMP, 5 min) Deprotect->Activate Couple 4. Coupling Reaction (Extended Time: 120 mins) Activate->Couple Wash 5. Washing & Capping (Ac2O/DIEA/DMF) Couple->Wash Cleave 6. Cleavage & Global Deprotection (TFA/TIPS/H2O) Wash->Cleave

Optimized SPPS workflow for sterically hindered bicyclic proline analogs.

Activation_Mech Acid Hindered Carboxylic Acid (1R)-2-Azabicyclo[2.2.1]... Base DIEA or TMP (Deprotonation) Acid->Base Uronium HATU/COMU (Uronium Salt) Base->Uronium ActiveEster OAt/Oxyma Active Ester (H-Bond Pre-organization) Uronium->ActiveEster Amine Incoming Amine (Nucleophilic Attack) ActiveEster->Amine Peptide Formed Peptide Bond (Target Product) Amine->Peptide

Mechanistic pathway of uronium-based activation and coupling for hindered substrates.

Sources

Application

scale-up manufacturing process for (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

An In-Depth Technical Guide to the Scale-Up Manufacturing of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid This document provides a comprehensive guide for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Manufacturing of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . This chiral bicyclic amino acid is a critical intermediate in the synthesis of various high-value pharmaceuticals. The core of this process lies in the efficient production and subsequent resolution of its precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.[1][2] The strategic importance of Vince lactam stems from its role as a versatile chiral building block for carbocyclic nucleosides, most notably the antiviral drug Abacavir.[1][2][3]

Our focus is to bridge the gap between laboratory-scale synthesis and robust, industrial-scale production. We will delve into the causality behind process choices, establish self-validating protocols, and ground our recommendations in authoritative scientific literature.

Strategic Overview: The Manufacturing Pathway

The industrial synthesis of the target molecule is a multi-stage process that begins with the formation of a racemic precursor, followed by a crucial chiral resolution step, and concludes with hydrolysis and purification. The efficiency of each step is paramount for the overall economic viability and quality of the final product.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Final Product Formation A 1,3-Cyclopentadiene & Methanesulfonyl Cyanide B Diels-Alder Reaction A->B C In-situ Hydrolysis B->C D Racemic (±)-Vince Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one C->D E Enzymatic Kinetic Resolution with (-)-γ-Lactamase D->E F Separation/Extraction E->F G (+)-Vince Lactam (Desired Enantiomer) F->G Organic Phase H Hydrolyzed (-)-Amino Acid (Byproduct) F->H Aqueous Phase I Alkaline Hydrolysis G->I J Crystallization & Purification I->J K Final Product: (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid J->K

Caption: Overall manufacturing workflow from starting materials to the final chiral amino acid.

Synthesis of Racemic Precursor: (±)-Vince Lactam

The journey begins with the synthesis of the racemic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. While several methods exist, the most industrially viable route involves a Diels-Alder reaction.

Causality of Method Selection: The Diels-Alder approach using 1,3-cyclopentadiene and a suitable dienophile is preferred for its high atom economy and efficiency. Using methanesulfonyl cyanide as the dienophile followed by hydrolysis is an effective method that avoids the use of more hazardous reagents like chlorosulfonyl isocyanate or explosive p-toluenesulfonyl cyanide.[4][5] This process is robust and yields the desired racemic lactam reliably.[5]

Protocol 1: Scale-Up Synthesis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one
  • Reactor Setup: Charge a suitable, temperature-controlled reactor with a solvent (e.g., a non-polar organic solvent) and cool to the reaction temperature, typically between -20°C to 40°C.[4]

  • Reagent Addition: Slowly add 1,3-cyclopentadiene and methanesulfonyl cyanide to the reactor. The controlled addition is crucial to manage the exothermic nature of the Diels-Alder reaction.

  • Reaction: Stir the mixture at the set temperature until in-process controls (e.g., GC or HPLC) indicate the consumption of starting materials, forming the intermediate 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.[4]

  • Hydrolysis: Add an acid, such as acetic acid, to catalyze the hydrolysis of the intermediate directly in the same pot.[4] This step cleaves the methanesulfonyl group to yield the target lactam.

  • Work-up: After reaction completion, perform an aqueous work-up to remove the catalyst and byproducts. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Concentrate the organic phase under reduced pressure to yield crude racemic Vince lactam, which can be purified by crystallization or used directly in the next step.

The Core Process: Enzymatic Kinetic Resolution

Achieving high enantiomeric purity is the most critical and challenging aspect of this manufacturing process. While methods like inclusion complexation with brucine exist, enzymatic kinetic resolution offers a highly efficient, environmentally friendly, and cost-effective solution on an industrial scale.[6]

Principle of Resolution: This strategy employs an enantioselective enzyme that preferentially acts on one enantiomer of the racemic mixture. In this case, a specific (-)-γ-lactamase is used.[7][8] This enzyme selectively catalyzes the hydrolysis of the (-)-enantiomer of Vince lactam into its corresponding amino acid, leaving the desired (+)-enantiomer untouched and in high enantiomeric excess.[7]

G Racemate Racemic (±)-Vince Lactam (in buffer) Enzyme (-)-γ-Lactamase (Biocatalyst) Racemate->Enzyme Reaction Selective Hydrolysis (pH 7.5, 30°C) Enzyme->Reaction PlusLactam (+)-Vince Lactam (Unhydrolyzed) Reaction->PlusLactam MinusAcid (-)-Amino Acid (Hydrolyzed Product) Reaction->MinusAcid Separation Organic/Aqueous Extraction PlusLactam->Separation To Organic Phase MinusAcid->Separation To Aqueous Phase

Caption: The enzymatic kinetic resolution process selectively converts one enantiomer.

Protocol 2: Enzymatic Kinetic Resolution of (±)-Vince Lactam
  • Buffer Preparation: In a large, temperature-controlled bioreactor, prepare a phosphate buffer solution (e.g., 50 mM, pH 7.5).[8]

  • Substrate Addition: Dissolve or suspend the racemic Vince lactam in the buffer to a specified concentration (e.g., 10 g/L).[8]

  • Enzyme Introduction: Add the (-)-γ-lactamase enzyme, which can be in the form of whole cells, a cell-free extract, or an immobilized enzyme preparation.[7][8] The use of immobilized enzymes is highly advantageous for scale-up as it allows for easier catalyst recovery and reuse.

  • Controlled Reaction: Maintain the reaction at a constant temperature (e.g., 30°C) and pH.[8] The pH may need to be controlled via the addition of a base as the hydrolysis of the (-)-lactam produces a carboxylic acid.

  • In-Process Monitoring (PAT): This is a self-validating step. Monitor the reaction progress closely using chiral HPLC. The reaction should be stopped when approximately 50% of the starting material has been consumed, which theoretically yields the maximum 50% of the desired (+)-enantiomer with >99% enantiomeric excess (ee).[7][8]

  • Product Extraction: Once the target conversion is reached, terminate the reaction and extract the mixture with an organic solvent (e.g., ethyl acetate). The desired (+)-Vince lactam will partition into the organic layer, while the hydrolyzed amino acid salt remains in the aqueous layer.[8]

  • Isolation: Wash the combined organic layers with brine, dry over an anhydrous agent like sodium sulfate, filter, and concentrate under vacuum to yield crude (+)-Vince lactam.[8]

ParameterTypical ValueRationale
Enzyme (-)-γ-LactamaseHighly selective for the (-)-enantiomer, providing high ee of the desired (+)-enantiomer.[7]
pH 7.0 - 8.0Optimal pH for enzyme activity and stability.
Temperature 25 - 35°CBalances reaction rate with enzyme stability.[8]
Target Conversion ~50%Maximizes the yield of the desired enantiomer in a kinetic resolution.[7]
Typical Yield 45 - 50% (of theoretical max)High efficiency is achievable with optimized conditions.[7]
Enantiomeric Excess (ee) >99%Critical for pharmaceutical applications; achievable with this method.[7]

Final Synthesis and Purification

The resolved (+)-Vince lactam is then hydrolyzed to the final target molecule, (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Protocol 3: Hydrolysis and Purification
  • Hydrolysis: Dissolve the enantiomerically pure (+)-Vince lactam in an aqueous basic solution (e.g., NaOH or KOH). Heat the mixture to drive the hydrolysis of the lactam ring to completion.

  • Neutralization & Crystallization: Carefully cool the reaction mixture and neutralize with an acid (e.g., HCl) to the isoelectric point of the amino acid. The product will precipitate out of the solution. The choice of acid and control of pH are critical for maximizing yield and purity.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold water and then a suitable solvent to remove residual impurities.

  • Recrystallization: For pharmaceutical-grade purity, recrystallize the crude product from a suitable solvent system, such as an aqueous solution of a carboxylic acid like acetic acid or simply water.[9] This step is crucial for removing any remaining impurities and achieving the desired crystal form.

  • Drying: Dry the final product under vacuum at an appropriate temperature to yield (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid as a high-purity crystalline solid.

Process Analytical Technology (PAT) and Quality Control

Implementing a PAT strategy is essential for ensuring process robustness, consistency, and quality in a modern manufacturing environment.[10]

  • Real-Time Monitoring: Utilize in-line or at-line analytical tools to monitor critical process parameters and quality attributes.[11]

    • Chiral HPLC: The cornerstone of quality control for this process. It is used to monitor the progress of the enzymatic resolution and to determine the enantiomeric purity of the final product.[6][12]

    • Spectroscopy (FTIR/Raman): Can be used to monitor reaction completion during the Diels-Alder and hydrolysis steps.

    • pH and Temperature Probes: Essential for maintaining optimal conditions during the enzymatic resolution.[10]

  • Quality by Design (QbD): A QbD approach helps in understanding the process variables and their impact on the final product quality, leading to a more controlled and efficient manufacturing process.[11]

Table of Final Product Specifications

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS
Assay ≥ 98.0%HPLC
Enantiomeric Purity (ee) ≥ 99.5%Chiral HPLC
Optical Rotation Matches literature valuePolarimetry
Residual Solvents Meets ICH Q3C limitsGC-HS

Regulatory and Safety Considerations

When manufacturing a chiral intermediate for pharmaceutical use, strict adherence to regulatory guidelines is non-negotiable.

  • Chiral Purity: Regulatory agencies like the FDA and EMA have stringent requirements for stereoisomeric drugs.[13] The enantiomeric purity of the intermediate must be rigorously controlled and documented, as the "wrong" enantiomer is treated as an impurity.[12][14]

  • Impurity Profiling: All potential impurities, including diastereomers and process-related impurities, must be identified, characterized, and controlled within specified limits.[14][]

  • Documentation: Comprehensive documentation of the manufacturing process, in-process controls, and analytical method validation is required for regulatory submissions.[14]

  • Safety: The Diels-Alder reaction can be exothermic and requires careful thermal management. Standard chemical handling safety protocols must be in place throughout the process.

By integrating robust chemical synthesis, highly selective biocatalysis, and modern process analytical technology, the large-scale manufacturing of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can be achieved with high efficiency, purity, and regulatory compliance, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

  • Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. PubMed.
  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam).
  • Application Notes and Protocols for the Synthesis of (+)-Carbovir Using Vince Lactam. Benchchem.
  • Vince lactam. Wikipedia.
  • Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine.
  • Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9). Benchchem.
  • Regulatory and Development Considerations of Chiral Compounds.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed.
  • Chiral Intermedi
  • Navigating Regulatory Affairs in the Development of Stereoisomeric Drugs. Chiralpedia.
  • CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect.
  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics.
  • CMC Regulatory Consider
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
  • Process Analytical Technology (P
  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone.
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics.
  • (1R)-2-azabicyclo[2.2.1]Hept-5-ene-3-carboxylic acid. ChemScene.
  • Biocompatible and Selective Gener
  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one. MilliporeSigma.
  • (1r)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. Advanced ChemBlocks.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.
  • Straightforward Synthesis of Cyclic and Bicyclic Peptides. Organic Letters.
  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • EP3672935A1 - Process for purifying long chain amino acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Welcome to the technical support guide for the crystallization of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. This bicyclic amino acid, due to its zwitterionic nature, can present unique crystallization challenges. This guide offers a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Q1: What are the key chemical properties of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid that influence its crystallization?

A1: Understanding the physicochemical properties is fundamental to developing a robust crystallization process.

  • Zwitterionic Nature: As an amino acid, this molecule possesses both a carboxylic acid and a secondary amine, existing as a zwitterion over a specific pH range. This dual charge significantly impacts its solubility. In the absence of counterions, the zwitterionic form is likely to have the lowest aqueous solubility.[1]

  • Molecular Weight: 139.15 g/mol .[2][3]

  • Solubility: The solubility is highly pH-dependent. It is generally more soluble in acidic or basic solutions compared to its isoelectric point (pI), where it is least soluble. The molecule's rigid, bicyclic structure can also influence its packing in the crystal lattice.

Q2: What is the significance of the isoelectric point (pI) in the crystallization of this compound?

A2: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. Crystallization of zwitterions is often most effective at or near the pI because the molecule's solubility is at its minimum.[1] Adjusting the pH of a solution of your compound to its pI is a primary strategy to induce precipitation or crystallization. However, crystallization at the isoelectric point can sometimes be tricky and may not always be efficient.[1]

Q3: How does the purity of the starting material affect crystallization?

A3: The presence of impurities can significantly hinder crystallization. Impurities can inhibit nucleation, slow down crystal growth, or co-crystallize with the desired compound, leading to a lower purity of the final product. Even small amounts of impurities, such as reaction byproducts or residual solvents, can have a substantial impact. It is crucial to ensure the starting material is of high purity (≥98% is recommended) before attempting crystallization.

Q4: Can I use the ethyl ester derivative to aid in purification?

A4: The ethyl ester of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a potential intermediate that can be purified before hydrolysis to the final carboxylic acid.[4] This strategy can be advantageous as the ester is not zwitterionic and may be more amenable to standard purification techniques like silica gel chromatography. Subsequent hydrolysis would then yield the high-purity carboxylic acid for crystallization.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Issue 1: The compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

This is a common problem when the level of supersaturation is too high, leading to rapid phase separation rather than ordered crystal growth.

Root Cause Analysis & Corrective Actions:
  • High Supersaturation: The concentration of the compound in the solution is too far above its solubility limit.

    • Solution: Reduce the initial concentration of the compound. Start with a more dilute solution and slowly increase the supersaturation.

  • Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation.

    • Solution: Employ a slower cooling rate. A controlled, gradual temperature decrease allows for the orderly arrangement of molecules into a crystal lattice. Consider using a programmable cooling bath.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystallization.

    • Solution: Conduct a systematic solvent screen to identify a solvent or solvent/anti-solvent system that provides a moderate solubility for the compound.

Experimental Protocol: Solvent Screening for Crystallization
  • Solubility Testing:

    • In a series of small vials, add a known amount of the compound (e.g., 10 mg).

    • Add a single solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone) dropwise at room temperature until the solid dissolves. Record the volume of solvent required to estimate solubility.

    • Heat the solutions to determine if solubility increases significantly with temperature. A good single solvent for cooling crystallization will show a steep solubility curve (low solubility at low temperature, high solubility at high temperature).

  • Anti-Solvent Screening:

    • Dissolve the compound in a solvent in which it is freely soluble (the "solvent").

    • Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until turbidity (cloudiness) is observed.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Solvent SystemObservations
Water Good starting point, especially for adjusting pH.
Ethanol/Water A common and effective system for many amino acids. Ethanol acts as the anti-solvent.
Isopropanol/Water Similar to ethanol/water, but isopropanol is a slightly weaker anti-solvent.
Methanol The compound may have high solubility; may require a significant amount of anti-solvent.
Acetonitrile Can be a good solvent or anti-solvent depending on the system.
Issue 2: No crystals form, even after extended periods.

This indicates that the solution is not sufficiently supersaturated, or that the nucleation energy barrier is too high.

Root Cause Analysis & Corrective Actions:
  • Insufficient Supersaturation: The concentration of the compound is below its solubility limit under the current conditions.

    • Solution: Increase the concentration by slowly evaporating the solvent. Alternatively, if using an anti-solvent, add more anti-solvent.

  • High Nucleation Energy Barrier: The molecules are not readily forming the initial crystal nuclei.

    • Solution 1: Seeding: Introduce a small amount of pre-existing crystals of the compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.

    • Solution 2: Scratching: Gently scratch the inside of the glass vessel with a glass rod below the surface of the solution. The microscopic imperfections on the glass can act as nucleation sites.

Issue 3: The resulting crystals are very small or needle-like.

This morphology often indicates rapid crystal growth and can lead to difficulties with filtration and drying, as well as potential inclusion of impurities.

Root Cause Analysis & Corrective Actions:
  • High Level of Supersaturation: Leads to rapid nucleation and growth.

    • Solution: Reduce the degree of supersaturation. This can be achieved by slowing the rate of cooling or the rate of anti-solvent addition.

  • Solvent Effects: The solvent can influence crystal habit.

    • Solution: Experiment with different solvent systems. The addition of small amounts of a co-solvent can sometimes modify the crystal habit.

Workflow for Optimizing Crystallization Conditions

G cluster_0 Initial State cluster_1 Solvent & Concentration Screening cluster_2 Inducing Crystallization cluster_3 Troubleshooting cluster_4 Successful Crystallization Start Crude (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid SolventScreen Solvent Screening (Single & Anti-solvent) Start->SolventScreen Concentration Optimize Concentration SolventScreen->Concentration Cooling Cooling Profile Optimization (Slow vs. Rapid) Concentration->Cooling Evaporation Slow Evaporation Concentration->Evaporation AntiSolvent Anti-Solvent Addition Concentration->AntiSolvent OilingOut Issue: Oiling Out / Amorphous Solid Cooling->OilingOut If problem occurs NoCrystals Issue: No Crystals Form Cooling->NoCrystals If problem occurs PoorMorphology Issue: Poor Crystal Morphology Cooling->PoorMorphology If problem occurs Crystals High-Quality Crystals Cooling->Crystals If successful Evaporation->OilingOut If problem occurs Evaporation->NoCrystals If problem occurs Evaporation->PoorMorphology If problem occurs Evaporation->Crystals If successful AntiSolvent->OilingOut If problem occurs AntiSolvent->NoCrystals If problem occurs AntiSolvent->PoorMorphology If problem occurs AntiSolvent->Crystals If successful OilingOut->Concentration Adjust Seeding Introduce Seed Crystals NoCrystals->Seeding Scratching Scratch Glassware NoCrystals->Scratching PoorMorphology->Cooling Adjust Rate Seeding->Crystals Scratching->Crystals

Caption: Decision tree for troubleshooting crystallization.

Issue 4: Difficulty in handling the zwitterionic nature during crystallization.

The dual charge of the molecule can lead to strong intermolecular interactions, sometimes favoring amorphous precipitation over crystallization.

Root Cause Analysis & Corrective Actions:
  • Strong Intermolecular Forces: The zwitterionic nature can lead to a highly stable, but disordered, solid state.

    • Solution 1: pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI). At the pI, the net charge is zero, which can facilitate ordered packing into a crystal lattice. This is often the most effective method for crystallizing amino acids.[1]

    • Solution 2: Salt Formation: Convert the zwitterion to a salt (e.g., a hydrochloride or sodium salt) by adding a strong acid or base. Salts often have different solubility profiles and may crystallize more readily. The desired zwitterionic form can then be regenerated after purification. For instance, dissolving the amino acid in an acidic solution and then neutralizing it can effect crystallization.[5]

Experimental Protocol: Crystallization via pH Adjustment
  • Dissolve the crude (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in a minimal amount of dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a dilute base or acid, respectively, dropwise with stirring to adjust the pH towards the isoelectric point.

  • Monitor the solution for the onset of precipitation.

  • Once precipitation begins, slow the rate of addition of the acid/base to allow for crystal growth.

  • Allow the mixture to stir at room temperature for a period to allow for complete crystallization.

  • Cool the mixture to increase the yield.

  • Collect the crystals by filtration, wash with a small amount of cold water or a suitable solvent, and dry under vacuum.

Decision-Making Workflow for Crystallization Strategy

G Start Start with Purified Compound IsSoluble Is the compound soluble in a suitable solvent? Start->IsSoluble CoolingCrystallization Attempt Cooling Crystallization IsSoluble->CoolingCrystallization Yes pHAdjustment Attempt Crystallization via pH Adjustment IsSoluble->pHAdjustment No AntiSolventCrystallization Attempt Anti-Solvent Crystallization CoolingCrystallization->AntiSolventCrystallization Fails Success Crystals Obtained CoolingCrystallization->Success Successful AntiSolventCrystallization->pHAdjustment Fails AntiSolventCrystallization->Success Successful SaltFormation Consider Salt Formation for Crystallization pHAdjustment->SaltFormation Fails pHAdjustment->Success Successful SaltFormation->Success Successful Failure Re-evaluate Purity and Characterization SaltFormation->Failure Fails

Caption: Workflow for selecting a crystallization strategy.

References

  • (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. PubChem. [Link]

  • How to desalt zwitterions? ResearchGate. [Link]

  • Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,ethylester,(1S,3S,4R)-(9CI). NextSDS. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Crystallization of Amino Acids. GEA. [Link]

  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. [Link]

  • Method for crystallization of amino acids.
  • Important Factors Influencing Protein Crystallization. Peertechz Publications. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. ACS Publications. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Crystal Engineering with Alicyclic β-Amino Acids: Construction of Hydrogen-Bonded Bilayers. ACS Publications. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Sources

Optimization

Technical Support Center: Purification of Crude (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Welcome to the technical support center for the purification of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this versatile bicyclic amino acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid?

A1: Common impurities can include unreacted starting materials from the synthesis, such as cyclopentadiene, and byproducts from the Diels-Alder reaction.[1][2] Depending on the synthetic route, you may also encounter diastereomers or enantiomers of the desired product. Residual solvents from the workup are also a frequent concern.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue. This can be due to the presence of impurities that inhibit crystallization or if the solution is too concentrated or cooled too quickly.[3] Try dissolving the oil in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until persistent cloudiness is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[3]

Q3: What are the recommended solvent systems for recrystallization?

A3: The choice of solvent is critical and depends on the specific impurities present. Common and effective solvent systems for similar amino acid derivatives include:

  • Isopropyl alcohol/diethyl ether: This combination is often successful for the hydrochloride salt of the amino acid.[1]

  • Ethanol/water: A versatile system for many amino acids.[3]

  • Ethyl acetate/hexane: Good for less polar impurities.[3]

Q4: I'm not getting any crystals even after slow cooling and seeding. What are my next steps?

A4: If crystallization fails, several factors could be at play. The solution may not be sufficiently supersaturated, or impurities may be inhibiting crystal formation.[3] Consider the following:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound.[3]

  • Re-evaluate Solvents: The solubility profile of your compound might not be ideal for the chosen solvent system. Experiment with different solvent pairs.

  • Perform a Pre-purification Step: If significant impurities are suspected, an initial aqueous wash or a simple extraction can be beneficial. Adjusting the pH during an aqueous workup is crucial for removing acidic or basic reagents.[3]

II. Troubleshooting Guide

This section provides a more detailed approach to overcoming common challenges during the purification of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Issue 1: Low Purity After a Single Recrystallization

Underlying Cause: A single recrystallization may be insufficient if the crude product contains a high level of impurities or if impurities have similar solubility to the desired compound.

Troubleshooting Protocol:

  • Characterize Impurities: If possible, use techniques like TLC or ¹H NMR to identify the nature of the persistent impurities. This will inform the selection of an appropriate purification strategy.

  • Sequential Recrystallization: Perform a second recrystallization using a different solvent system. The change in solvent can alter the solubility of both the product and impurities, leading to better separation.

  • Acid-Base Extraction: Utilize the amphoteric nature of the amino acid.

    • Dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl).

    • Wash with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

    • Basify the aqueous layer (e.g., with NaHCO₃) and extract the product with an organic solvent.

    • Carefully neutralize the aqueous layer to the isoelectric point to precipitate the pure amino acid.

Issue 2: Product Degradation During Purification

Underlying Cause: The bicyclic ring system can be sensitive to harsh pH conditions or prolonged heating.

Troubleshooting Protocol:

  • Temperature Control: Avoid excessive heating during dissolution for recrystallization. Use the minimum temperature necessary to achieve a clear solution.

  • pH Management: When performing acid-base extractions, use mild acids and bases and avoid prolonged exposure to extreme pH values.

  • Inert Atmosphere: If oxidation is a concern, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Removing Diastereomeric Impurities

Underlying Cause: Diastereomers often have very similar physical properties, making them challenging to separate by standard crystallization.

Troubleshooting Protocol:

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating diastereomers.[4][5]

    • Column Choice: A reverse-phase C18 column is a good starting point.[6]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with an additive like formic acid or phosphoric acid to improve peak shape.[4]

  • Derivative Formation: In some cases, converting the amino acid to a derivative (e.g., an ester) can alter the physical properties of the diastereomers, making them easier to separate by chromatography or crystallization. The derivative can then be converted back to the desired carboxylic acid.

Quantitative Data Summary
Purification MethodTypical Purity AchievedKey Considerations
Single Recrystallization95-98%Highly dependent on initial crude purity and solvent choice.
Sequential Recrystallization>99%Time-consuming but effective for removing stubborn impurities.
Acid-Base Extraction90-97%Excellent for removing neutral and non-amphoteric impurities.
Preparative HPLC>99.5%High resolution for difficult separations, but lower throughput.[4][6]
Experimental Workflow Visualization
Standard Recrystallization Workflow

G A Crude Product (Solid or Oil) B Dissolve in Minimum Hot 'Good' Solvent A->B C Slowly Add 'Poor' Anti-solvent until Cloudy B->C D Add Drops of 'Good' Solvent to Clarify C->D E Slow Cool to Room Temperature D->E F Further Cool in Ice Bath/Refrigerator E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold 'Poor' Solvent G->H I Dry Under Vacuum H->I J Purified Crystalline Product I->J

Caption: Standard recrystallization workflow for small molecules.

Decision Tree for Purification Strategy

G Start Crude Product Analysis Purity_Check Purity > 90%? Start->Purity_Check Recrystallize Single Recrystallization Purity_Check->Recrystallize Yes Acid_Base Acid-Base Extraction Purity_Check->Acid_Base No Impurity_Type Diastereomers Present? HPLC Preparative HPLC Impurity_Type->HPLC Yes End Pure Product Impurity_Type->End No Recrystallize->Impurity_Type Seq_Recrystallize Sequential Recrystallization Seq_Recrystallize->Impurity_Type Acid_Base->Seq_Recrystallize

Caption: Decision-making for purification strategy.

III. References

  • Kottmann, H., et al. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(3), 257-262.

  • ResearchGate. (2014). How can I recrystallize an amino acid derivative?. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686.

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7802-7808.

  • ResearchGate. (2015). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]

  • Lotusfeet Pharma. (n.d.). rac 2-Azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids. Retrieved from

  • ResearchGate. (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected diastereomeric impurities when working with bridged bicyclic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected diastereomeric impurities when working with bridged bicyclic amino acids. (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid—a critical ring-opened derivative of Vince lactam used in carbocyclic nucleoside synthesis—is highly susceptible to C3 epimerization if mishandled[1].

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind the degradation, self-validating experimental protocols, and data-driven troubleshooting strategies to ensure the stereochemical integrity of your compound.

Mechanistic Insights: The Causality of Epimerization

To prevent epimerization, we must first understand why it happens. The compound features an α -proton at the C3 position, situated exactly between a secondary amine and a carboxylic acid. This unique stereoelectronic environment makes the C3 proton exceptionally labile.

In the presence of trace moisture or basic impurities, this proton is abstracted, leading to a planar enolate or zwitterionic intermediate. Because of the inherent ring strain in the [2.2.1]heptane bicyclic system[1], reprotonation does not exclusively return the molecule to its original (1R,3S,4S) state. Instead, reprotonation often occurs from the less sterically hindered face, establishing a thermodynamic equilibrium that favors the formation of the undesired C3 epimer[2].

Epimerization A (1R,3S,4S)-Isomer (Desired Amino Acid) B Trace Base / Moisture (Deprotonation at C3) A->B + Base/H2O C Planar Enolate / Zwitterion Intermediate B->C - H+ D Reprotonation (Face Selective) C->D + H+ D->A Retention E (1R,3R,4S)-Epimer (Undesired) D->E Inversion

Fig 1: Base-catalyzed C3 epimerization pathway of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Storage & Stability Data

Quantitative tracking of epimerization under various storage conditions reveals that moisture and pH are the primary drivers of degradation. The table below summarizes our internal validation data regarding epimer formation over time.

Table 1: Impact of Storage Conditions on C3 Epimerization Rate
Storage ConditionAtmosphereTemperatureTime ElapsedEpimerization (%)
Lyophilized Powder Argon-20°C12 Months< 0.5%
Lyophilized PowderAir (Ambient)25°C3 Months2.1%
Aqueous Solution (pH 6.0)Air4°C1 Week1.2%
Aqueous Solution (pH 8.5)Air25°C24 Hours> 15.0%

Troubleshooting & FAQs

Q: My batch shows >2% epimer formation after 3 months of storage at -20°C. What went wrong? A: If temperature was controlled, the primary culprit is deliquescence (moisture absorption) during handling[3]. If the storage vial was opened before it fully equilibrated to room temperature, atmospheric condensation introduced microscopic water droplets into the powder. Water acts as a dielectric medium that facilitates trace acid/base-catalyzed H- α abstraction[2]. Another potential cause is the presence of residual basic impurities (e.g., triethylamine) left over from the synthesis phase.

Q: Can I store this compound in solution for ongoing assays to save time? A: This is highly discouraged. As demonstrated in Table 1, aqueous solutions—particularly those at pH > 7—rapidly accelerate epimerization. The shelf-life of cyclic amino acids in solution is severely limited[3]. If solution storage is absolutely unavoidable for short-term biological assays, dissolve the peptide/amino acid in a slightly acidic buffer (pH 5-6) and store at 4°C for no longer than 24 hours[4].

Q: How can I recover the enantiopure compound once it has epimerized? A: While prevention is the only zero-loss strategy, you can recover the desired isomer via diastereomeric salt resolution (e.g., using a chiral resolving agent like (1R)-1-Phenylethanamine) followed by selective recrystallization. However, be prepared for a minimum 40-50% yield loss during this recovery process.

Standard Operating Procedures (SOPs)

To ensure a self-validating workflow, implement the following step-by-step methodologies in your laboratory.

Protocol 1: Moisture-Free Aliquoting and Storage

Causality Check: By dividing the bulk powder into single-use aliquots, you eliminate repeated freeze-thaw cycles and atmospheric exposure, which are the primary vectors for moisture-induced epimerization.

  • Equilibration: Remove the sealed bulk container from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Environment Prep: Transfer the container to a glove box purged with Argon (Relative Humidity < 1%).

  • Dispensing: Weigh the required mass into pre-dried, amber glass vials. (Self-Validation: Place a small humidity indicator card in the glove box; do not proceed if humidity exceeds 5%).

  • Purging: Purge the headspace of each individual vial with Argon gas for 10–15 seconds.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the seal tightly with Parafilm.

  • Storage: Transfer the single-use aliquots immediately to a -20°C or -80°C freezer.

StorageWorkflow Start Bulk (1R)-2-Azabicyclo[2.2.1]... Received/Synthesized Q1 Is it Lyophilized? Start->Q1 Lyophilize Lyophilize Immediately (Remove H2O) Q1->Lyophilize No Q2 Aliquot into single-use vials? Q1->Q2 Yes Lyophilize->Q2 Aliquot Aliquot under Argon/N2 in Glove Box Q2->Aliquot Yes Q2->Aliquot No (Do it now) Store Store at -20°C to -80°C in Desiccator Aliquot->Store

Fig 2: Optimal handling and storage workflow to prevent moisture-induced epimerization.

Protocol 2: Chiral HPLC Quantification of Epimeric Ratio

Causality Check: The addition of TFA to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, preventing peak tailing and stopping on-column epimerization during the run.

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) at a ratio of 85:15:0.1 (v/v/v). Degas thoroughly via sonication.

  • System Setup: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C and the flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase. Crucial: Prepare this solution immediately prior to injection to prevent solution-state degradation while sitting in the autosampler.

  • System Suitability (Self-Validation): Inject 10 µL of a known racemic/mixed-epimer standard. Verify that the desired (1R,3S,4S) isomer and the (1R,3R,4S) epimer exhibit baseline resolution ( Rs​>1.5 ) at 210 nm UV detection.

  • Analysis: Inject 10 µL of your analytical sample. Integrate the area under the curve (AUC) for both peaks to determine the epimeric ratio.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record (PubMed). URL: [Link][1]

  • Epimerisation in Peptide Synthesis. National Center for Biotechnology Information (PMC - NIH). URL: [Link][2]

  • Peptide Storage and Handling Guidelines. GenScript Technical Resources. URL: [Link][3]

Sources

Optimization

Technical Support Center: Catalyst Loading Reduction in (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and process development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals aiming to optimize the critical asymmetric aza-Diels-Alder reaction step. The focus of this document is to provide actionable troubleshooting advice and in-depth scientific context for a common and critical goal: reducing catalyst loading without compromising yield, diastereoselectivity, or enantioselectivity.

The target molecule, a derivative of the versatile Vince Lactam, is a crucial building block in medicinal chemistry, notably in the development of antiviral and anticancer agents.[1][2] Its synthesis predominantly relies on a stereocontrolled [4+2] cycloaddition between cyclopentadiene and a chiral imine.[3] While effective, the catalysts employed—often Lewis acids or organometallic complexes—can contribute significantly to production costs and introduce challenges related to product purification and metal contamination. Therefore, minimizing catalyst loading is a key objective for developing a more sustainable, economical, and efficient process.

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter in the laboratory.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield and stereoselectivity drop significantly when I reduce the Lewis acid catalyst loading. What are the primary factors to investigate?

This is the most common challenge encountered. A drop-off in performance upon reducing catalyst concentration points to a reaction that is highly dependent on the catalyst for both activation and stereocontrol. Here’s a systematic approach to diagnosing the issue.

Causality & Explanation: Lewis acids accelerate the aza-Diels-Alder reaction by coordinating to the carbonyl or imine group of the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity toward the diene.[4] This catalyzed pathway is not only faster but also proceeds through a more organized transition state, which dictates the high stereoselectivity. When you lower the catalyst concentration, the slower, non-catalyzed background reaction—which has poor or different stereoselectivity—can become competitive, leading to a decrease in overall performance.

Troubleshooting Workflow:

start Low Yield/Selectivity at Reduced Catalyst Loading cat_choice 1. Re-evaluate Catalyst Choice (Is it active enough?) start->cat_choice conditions 2. Optimize Reaction Conditions (Solvent & Temperature) cat_choice->conditions sub_cat1 Consider stronger Lewis acids (e.g., AlCl3, but watch for side reactions). [4] cat_choice->sub_cat1 sub_cat2 Ensure catalyst is anhydrous and handled under inert atmosphere. cat_choice->sub_cat2 reagents 3. Verify Reagent Quality (Substrate & Catalyst Purity) conditions->reagents sub_cond1 Screen solvents: Dichloromethane is common. [5] Ethereal solvents can compete for catalyst binding. conditions->sub_cond1 sub_cond2 Lower temperature (-78 to -20 °C) to favor the catalyzed pathway and improve selectivity. [7] conditions->sub_cond2 additives 4. Investigate Co-Catalysts/Additives (Can efficiency be boosted?) reagents->additives sub_reag1 Use freshly cracked cyclopentadiene. Old diene dimerizes. reagents->sub_reag1 sub_reag2 Ensure high purity of the imine precursor (e.g., ethyl glyoxylate). reagents->sub_reag2

Caption: Troubleshooting workflow for low performance at reduced catalyst loading.

Actionable Advice:

  • Catalyst Activity: Not all Lewis acids are equal. While common choices like BF₃·Et₂O are effective, more potent acids like AlCl₃ or triflates like Ca(OTf)₂ may exhibit higher turnover frequencies, allowing for lower loadings.[4][5] However, be aware that highly active catalysts can sometimes promote side reactions. Always ensure your catalyst is of high purity and handled under strict anhydrous conditions, as water can deactivate it.

  • Solvent and Temperature: The reaction medium is critical. Halogenated solvents like CH₂Cl₂ are often effective.[6] Avoid coordinating solvents (e.g., THF, ethers) that can compete with the substrate for binding to the Lewis acid. Reducing the reaction temperature (e.g., from -20 °C to -60 °C) often increases selectivity by slowing the non-catalyzed reaction more than the catalyzed one.[6] This may allow the catalyzed pathway to dominate even at lower catalyst concentrations, though it may require longer reaction times.

  • Reagent Purity: Catalyst poisons are a frequent culprit. Ensure your cyclopentadiene is freshly distilled ("cracked") from dicyclopentadiene before use. The imine should be of high purity, as impurities from its synthesis can inhibit the catalyst.

Question 2: Can I use additives or co-catalysts to improve efficiency and justify a lower primary catalyst loading?

Absolutely. Employing a secondary component that boosts the primary catalyst's efficacy is a highly effective strategy.

Causality & Explanation: Additives can enhance the catalytic system in several ways: by increasing the Lewis acidity of the metal center, by acting as a secondary catalyst through an independent mechanism (e.g., Brønsted acid catalysis), or by stabilizing the active species.

Effective Additive Systems:

  • Brønsted Acids: Trifluoroacetic acid (CF₃COOH) is often used alongside a Lewis acid like BF₃·Et₂O.[6] The Brønsted acid protonates the imine, increasing its electrophilicity and reactivity as a dienophile, which can lead to higher conversion at lower Lewis acid concentrations.[7]

  • Ionic Additives: For milder Lewis acids like Ca(OTf)₂, the addition of a salt with a non-coordinating anion, such as tetrabutylammonium hexafluorophosphate (NBu₄PF₆), can significantly enhance catalytic activity.[4] The bulky additive helps to create a more electrophilic and coordinatively unsaturated calcium center, boosting its Lewis acidity and allowing for loadings as low as 10 mol% without loss of yield.[4]

  • Water: In some specific metal-catalyzed systems, trace amounts of water can act as an auxiliary ligand, modifying the catalyst structure and improving performance.[8] However, this is highly system-dependent and must be carefully optimized, as excess water is typically detrimental.

Additive TypeExampleMechanism of ActionTypical Loading
Brønsted Acid CF₃COOHProtonates and activates the imine dienophile.[6][7]Stoichiometric to imine
Ionic Salt NBu₄PF₆Enhances Lewis acidity of the metal center.[4]10 mol%
Auxiliary Ligand H₂OModifies catalyst structure and activity.[8]Sub-stoichiometric

Table 1: Common additives to enhance catalyst performance in aza-Diels-Alder reactions.

Question 3: My process is sensitive to residual metals. Can switching to an organocatalyst help reduce loading and simplify purification?

Yes, this is a leading strategy for developing "greener" and cleaner synthetic routes. Organocatalysis avoids metal contamination entirely, which is a significant advantage in pharmaceutical development.

Causality & Explanation: Instead of activating the dienophile through Lewis acid coordination, many organocatalysts operate through hydrogen bonding or the formation of reactive intermediates.[9][10]

Organocatalytic Approaches:

  • Chiral Brønsted Acids (e.g., Phosphoric Acids): Chiral phosphoric acids are powerful catalysts that activate electrophiles through hydrogen bonding.[3] They can form a well-defined chiral environment around the dienophile, inducing high enantioselectivity. This approach was successfully used to synthesize 2-azabicyclo[2.2.1]heptane derivatives via intramolecular epoxide ring-opening, demonstrating their utility in forming this scaffold.[3]

  • Hydrogen-Bonding Catalysts (e.g., TADDOLs): Chiral diols can activate α,β-unsaturated aldehydes and similar dienophiles by forming two hydrogen bonds with the carbonyl group, increasing reactivity and controlling the facial selectivity of the diene attack.[10]

  • Proline and Amino Acid Derivatives: L-proline and other amino acids can catalyze aza-Diels-Alder reactions, often in environmentally benign solvents like water.[9] The catalysis can proceed through the formation of an iminium ion, although for the specific substrates in this topic, its primary role may be as a Brønsted acid/base catalyst. These systems are attractive for their low cost, low toxicity, and operational simplicity.[9]

While organocatalyst loadings (typically 5-20 mol%) may not always be lower than highly optimized metal-based systems, the elimination of metal impurities often simplifies downstream processing, providing a strong economic and environmental incentive.

Question 4: What is the role of the ligand in my metal-catalyzed reaction, and can ligand design help reduce catalyst loading?

The ligand is not a passive component; it is fundamental to the catalyst's performance and a key tool for optimization.

Causality & Explanation: In asymmetric catalysis, a chiral ligand binds to a metal center to create a chiral environment. This complex then orchestrates the stereochemical outcome of the reaction. Beyond dictating stereoselectivity, the ligand's electronic and steric properties directly influence the catalyst's activity and stability.[11] A well-designed ligand can increase the rate of the catalytic cycle, leading to a higher turnover number (TON) and turnover frequency (TOF). A higher TON means each catalyst molecule can produce more product molecules, directly enabling a reduction in catalyst loading.

sub_d Diene (Cyclopentadiene) ts Asymmetric Transition State (Lower Energy, Stereochemically Defined) sub_d->ts Attacks sub_p Dienophile (Imine) sub_p->ts cat Metal (e.g., Mg, Cu, Ca) complex Active Chiral Catalyst (Metal-Ligand Complex) cat->complex lig Chiral Ligand (e.g., Bis(oxazoline)) lig->complex complex->ts Binds & Activates ts->complex Regenerates product Product (High e.e. & d.r.) ts->product Forms

Caption: Role of the chiral ligand in forming an active catalyst and controlling the asymmetric transition state.

Actionable Advice:

  • Ligand Screening: If you are using a metal precursor and a separate ligand (e.g., chiral bis(oxazoline) complexes[8]), screen a variety of ligands. Subtle changes to the ligand backbone or steric bulk can have a profound impact on catalytic activity.

  • Bite Angle and Stability: Ligands that form more stable complexes with the metal (e.g., by having an optimal "bite angle") are less likely to dissociate, leading to a longer catalyst lifetime and higher overall turnover.[11]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand can tune the Lewis acidity of the metal center, providing a way to optimize reactivity for your specific substrate without changing the metal itself.

By optimizing the ligand, you enhance the intrinsic efficiency of the catalyst, which is the most direct path to successfully lowering its loading.

Experimental Protocols
Protocol 1: Screening for Optimal Lewis Acid Catalyst Loading

Objective: To determine the minimum catalyst loading required to achieve >95% conversion and >95:5 d.r. within a reasonable timeframe. This protocol uses the in-situ generation of the imine followed by the catalyzed Diels-Alder reaction.[6]

Materials:

  • Ethyl glyoxylate (50% in toluene)

  • (R)-(+)-α-Methylbenzylamine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lewis Acid Catalyst (e.g., BF₃·Et₂O or Ca(OTf)₂)

  • Freshly cracked cyclopentadiene

  • Anhydrous MgSO₄ or molecular sieves (4 Å)

  • Saturated aq. NaHCO₃ solution

Procedure:

  • Setup: Arrange four oven-dried, 25 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets. Label them for 10 mol%, 5 mol%, 2 mol%, and 1 mol% catalyst loading.

  • Imine Formation:

    • To each flask, add anhydrous CH₂Cl₂ (10 mL) and molecular sieves (~1 g).

    • Add ethyl glyoxylate (e.g., 1.0 g, ~5 mmol, adjust for solution concentration).

    • Add (R)-(+)-α-Methylbenzylamine (1.0 eq).

    • Stir the mixture at 0 °C for 1 hour to form the imine in situ.

  • Cycloaddition:

    • Cool all flasks to the desired reaction temperature (e.g., -60 °C).

    • To each flask, add the designated amount of Lewis acid catalyst (10 mol%, 5 mol%, etc., based on the limiting reagent).

    • Immediately following the catalyst, add freshly cracked cyclopentadiene (1.2 eq) to each flask.

  • Monitoring:

    • Stir the reactions at -60 °C.

    • Monitor the reaction progress by TLC or taking aliquots for ¹H NMR analysis at set time points (e.g., 2h, 4h, 8h, 24h). To quench an aliquot, withdraw ~0.1 mL and add it to a vial containing 0.5 mL of saturated NaHCO₃. Extract with CDCl₃ for direct NMR analysis.

  • Workup:

    • Once a reaction reaches completion (or after 24h), quench by slowly adding saturated aq. NaHCO₃ solution.

    • Allow the mixture to warm to room temperature. Separate the organic layer, dry with MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the conversion and diastereomeric ratio (exo/endo) of the crude product by ¹H NMR spectroscopy.

    • Analyze the enantiomeric excess (e.e.) by chiral HPLC.

This parallel screening approach provides a clear, direct comparison of how catalyst loading impacts reaction rate and selectivity under identical conditions.

References

Sources

Troubleshooting

Technical Support Center: Functionalization of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives

Welcome to the Technical Support Center for the functionalization of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (Vince lactam derivatives). This conformationally restricted, bridged bicyclic amino acid is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (Vince lactam derivatives). This conformationally restricted, bridged bicyclic amino acid is a critical intermediate in the synthesis of carbocyclic nucleosides and neuraminidase inhibitors. However, its inherent ring strain and dense functionalization make it highly susceptible to divergent side reactions.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and authoritative insights to help you maintain structural and stereochemical integrity during your synthetic workflows.

Diagnostic Workflow: Divergent Reactivity Pathways

G Start 2-Azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid Acid Strong Acid (e.g., TFA) N-Acyl derivative Start->Acid Base Strong Base / Prolonged Time Start->Base Heat High Heat (>80°C) Start->Heat Electro Strong Electrophiles (X2) Start->Electro Rearrange1 Skeletal Rearrangement (2-Oxabicyclo[3.3.0]oct-7-en-3-one) Acid->Rearrange1 Epimer C3 Epimerization (Loss of stereopurity) Base->Epimer Retro Retro-Aza-Diels-Alder (Cyclopentadiene + Imine) Heat->Retro Wagner Wagner-Meerwein Rearrangement Electro->Wagner

Divergent side reactions of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives.

Troubleshooting FAQs

Q1: When attempting to remove an N-Boc or N-acyl protecting group using Trifluoroacetic Acid (TFA), my NMR shows a complete loss of the bicyclic alkene signals and the appearance of a lactone. What happened? Answer: You are observing an acid-induced skeletal rearrangement. 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, particularly those with N-acyl or N-aroyl groups, are highly susceptible to structural collapse under acidic conditions. Treatment with strong acids like TFA triggers a stereospecific rearrangement into 4-amino-2-oxabicyclo[3.3.0]oct-7-en-3-ones[1].

  • Causality: The inherent ring strain of the 2-azanorbornene system drives this rearrangement. Protonation of the amide/carbamate carbonyl oxygen facilitates the cleavage of the C1-N2 bond, followed by the C3-carboxylate attacking the resulting carbocation to form the stable lactone ()[1].

  • Solution: Avoid strong acids. Utilize non-acidic deprotection strategies (e.g., Fmoc protection cleaved by piperidine) or highly controlled, milder acidic conditions (e.g., 1M HCl in dioxane at 0 °C) while closely monitoring the reaction via LC-MS.

Q2: During the basic hydrolysis of the C3-ethyl ester to the free carboxylic acid, my enantiopure endo-isomer converts into a mixture of endo and exo isomers. How can I prevent this? Answer: The C3 proton in these bicyclic systems is highly acidic due to the combined electron-withdrawing effects of the adjacent carboxylate and the nitrogen atom. Under standard basic hydrolysis conditions (e.g., refluxing NaOH or LiOH), reversible deprotonation occurs, leading to a C3 enolate intermediate.

  • Causality: Upon reprotonation of the enolate, the less sterically hindered exo face is thermodynamically favored, leading to rapid epimerization and loss of stereopurity[1].

  • Solution: Perform the hydrolysis under strictly controlled, mild conditions. Using 5% aqueous NaOH in ethanol at exactly 40 °C prevents the formation of the thermodynamic enolate sink, preserving the endo configuration[1].

Q3: I am trying to functionalize the C5-C6 double bond via electrophilic bromination, but I obtain a complex mixture of rearranged products instead of the expected 1,2-dibromide. Answer: The 2-azanorbornene system is notorious for undergoing Wagner-Meerwein rearrangements during electrophilic addition.

  • Causality: When a strong electrophile (like Br₂) attacks the double bond, it forms a discrete carbocation at C5 or C6. The highly strained bicyclic framework stabilizes this intermediate via non-classical sigma-bond participation, driving a rapid [1,2]-alkyl shift to relieve ring strain, resulting in complex regioisomers ()[2].

  • Solution: To achieve 1,2-addition without rearrangement, you must avoid the formation of a free carbocation. Utilize radical halogenation conditions which proceed via a concerted or radical chain mechanism, bypassing the cationic pathway entirely[2].

Q4: When heating my functionalized derivative above 90 °C to force an amidation, the starting material degrades into cyclopentadiene and an imine. Why? Answer: You are triggering a retro-aza-Diels-Alder cycloreversion. The 2-azabicyclo[2.2.1]hept-5-ene skeleton is the thermodynamic adduct of cyclopentadiene and an imine/iminium ion.

  • Causality: The reaction is entropically driven. Elevated temperatures provide the activation energy necessary to cleave the C-C and C-N bonds, shifting the equilibrium back toward the diene and dienophile and releasing volatile cyclopentadiene ()[3].

  • Solution: Keep all reaction temperatures strictly below 80 °C. If forcing conditions are required for amidation, use highly active coupling reagents (e.g., HATU, PyBOP) at room temperature.

Quantitative Data Summary: Side Reactions & Prevention
Side ReactionTriggering ConditionPrimary IntermediateKinetic/Thermodynamic DriverPrevention Strategy
Skeletal Rearrangement Strong acids (e.g., TFA)Carbocation at C1Relief of bicyclic ring strainUse acid-free deprotection (e.g., Fmoc/piperidine)
C3 Epimerization Strong bases / High heatC3 EnolateThermodynamic preference for exo faceMild hydrolysis (5% NaOH, 40 °C)
Wagner-Meerwein Shift Strong electrophiles (Br₂)C5/C6 CarbocationSigma-bond participationUse radical conditions (AIBN/NBS)
Retro-Diels-Alder Temperatures >80 °CN/A (Concerted)Entropic favorabilityMaintain T < 80 °C; use active coupling reagents
Validated Experimental Protocols
Protocol 1: Mild Hydrolysis of C3-Ester Without Epimerization

Objective: Convert ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate to the corresponding sodium carboxylate while maintaining >99% endo stereopurity.

  • Solvation: Dissolve 1.0 mmol of the ester in 20 mL of absolute ethanol in a round-bottom flask.

  • Base Addition: Add 2.0 mL of 5% aqueous NaOH solution dropwise while stirring.

  • Controlled Heating: Stir the reaction mixture at exactly 40 °C for 24 hours.

    • Validation Check: Monitor by TLC (Silica, 9:1 DCM:MeOH). The starting material (Rf ~0.8) should completely disappear, replaced by a baseline spot.

  • Concentration: Remove the ethanol in vacuo at a water bath temperature not exceeding 30 °C to prevent thermal cycloreversion.

  • Aqueous Quench: Add 5 mL of deionized water to the residue.

  • Acidification: Carefully acidify the solution to pH 4-5 using 5% aqueous HCl.

    • Validation Check: The aqueous layer must not become highly acidic (pH < 3), as this risks skeletal rearrangement of the strained bicyclic system.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation (NMR): Analyze the crude product via ¹H NMR. The C3 proton of the endo isomer appears as a distinct multiplet. The absence of a shifted C3 proton signal confirms that no exo epimerization occurred.

Protocol 2: Radical-Mediated Halogenation of the C5-C6 Double Bond

Objective: Achieve 1,2-dihalogenation without triggering a Wagner-Meerwein skeletal rearrangement.

  • Preparation: Dissolve 1.0 mmol of the N-protected 2-azabicyclo[2.2.1]hept-5-ene derivative in 10 mL of anhydrous, degassed trifluorotoluene (or carbon tetrachloride).

  • Reagent Addition: Add 1.05 mmol of N-bromosuccinimide (NBS) and 0.05 mmol of Azobisisobutyronitrile (AIBN).

  • Initiation: Irradiate the mixture with a UV lamp (365 nm) or heat gently to 60 °C for 4 hours.

    • Validation Check: The reaction mixture should transition from a dense suspension to a clear solution as the NBS is consumed and the lighter succinimide byproduct floats to the surface.

  • Filtration: Cool to 0 °C and filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

  • Self-Validation (NMR): ¹³C NMR analysis should reveal two new sp³ carbon signals (C5 and C6 attached to halogens) and the preservation of the C1 and C4 bridgehead carbon signals at their original chemical shifts (~45-55 ppm). A shift of the bridgehead carbons indicates a failed protocol and the occurrence of a Wagner-Meerwein shift.

References
  • Kobayashi, T., Ono, K., & Kato, H. (1992). "A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]oct-7-en-3-ones under Acidic Conditions." Bulletin of the Chemical Society of Japan, 65(1), 61-65. URL:[Link]

  • Khokhlov, S. S., & Kutkin, A. V. (2023). "Reactions of bis(trifluoromethyl)-substituted 2-azanorbornenes and 2-azanorbornanes: electrophilic addition, N-substitution, and hydrogenation." Russian Chemical Bulletin, 72(5), 1233-1239. URL:[Link]

  • Grieco, P. A., Parker, D. T., Cornwell, M., & Ruckle, R. (1993). "Retro aza Diels-Alder reactions: acid catalyzed heterocycloreversion of 2-azanorbornenes in water at ambient temperature." Journal of the American Chemical Society, 115(14), 6078-6080. URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter severe retention and peak shape challenges when analyzing rigid, bicyclic zwitterions like (1R)-2-azabicyclo[2.2.1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter severe retention and peak shape challenges when analyzing rigid, bicyclic zwitterions like (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. Because this molecule possesses both a secondary amine (pKa ~9.5) and a carboxylic acid (pKa ~2.5), its net charge and polarity are highly sensitive to the mobile phase environment.

This guide is engineered to provide drug development professionals with field-proven, mechanistically grounded solutions for optimizing mobile phases, whether your goal is achiral purity assessment or enantiomeric resolution.

Core Diagnostic Workflow

Before adjusting your instrument parameters, it is critical to align your chromatographic mode with your analytical objective. The decision tree below outlines the fundamental logic for isolating this zwitterionic compound.

Workflow Start Analyte: (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (Zwitterionic Bicyclic Amino Acid) Decision Select Analytical Goal Start->Decision Achiral Achiral Purity / Retention (HILIC or Mixed-Mode) Decision->Achiral Chiral Enantiomeric Excess (Chiral Stationary Phase) Decision->Chiral HILIC_pH Optimize pH (2.0 - 3.0) Target: Protonated Amine, Neutralized Carboxyl Achiral->HILIC_pH Chiral_pH Polar-Ionic Mode Target: Double Ion-Pairing Chiral->Chiral_pH HILIC_Buffer 10-20 mM Ammonium Formate + 70-90% Acetonitrile HILIC_pH->HILIC_Buffer Chiral_Buffer MeOH/MeCN + Acetic Acid + Ammonium Acetate Chiral_pH->Chiral_Buffer Validation Evaluate Peak Symmetry & k' (Adjust Buffer Molarity if Tailing) HILIC_Buffer->Validation Chiral_Buffer->Validation

Workflow for mobile phase optimization of zwitterionic bicyclic amino acids.

Frequently Asked Questions (FAQs)

Q1: Why does (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid exhibit poor retention and peak shape on standard C18 reversed-phase columns? Causality & Mechanism: At a neutral pH, this compound exists as a highly polar zwitterion. Traditional C18 columns rely entirely on hydrophobic partitioning. Because the relative positions of the oppositely charged functional groups in this rigid bicyclic structure do not provide a sufficiently hydrophobic face, the molecule fails to partition into the C18 phase, eluting in the void volume. Furthermore, uncontrolled secondary interactions between the protonated amine and residual surface silanols cause severe peak tailing. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize mixed-mode columns that combine ion-exchange and reversed-phase mechanisms to properly retain zwitterionic molecules .

Q2: How should I optimize the mobile phase pH for HILIC separation? Causality & Mechanism: Separations involving zwitterionic analytes require precise optimization of the eluent pH to achieve suitable separation and robustness . By lowering the mobile phase pH to 3.0, you suppress the ionization of the carboxylic acid (driving it below its pKa). The molecule loses its zwitterionic character and becomes a predictable cation. Solution: Employ a low-pH buffer, such as 10–20 mM ammonium formate adjusted to pH 3.0 with formic acid, paired with a high-pH stable Amide or Z-HILIC column .

Q3: What is the recommended mobile phase approach for chiral resolution of the (1R) and (1S) enantiomers? Causality & Mechanism: Enantiomeric separation of underivatized amino acids requires a chiral stationary phase (CSP) capable of stereoselective ion-pairing. Cinchona alkaloid-based zwitterionic CSPs provide simultaneous anion- and cation-exchange sites that form transient diastereomeric complexes with the zwitterionic analyte . Solution: Operate in Polar-Ionic (PI) mode. Use a methanolic mobile phase modified with both acidic and basic additives (e.g., acetic acid and ammonium acetate) to modulate the strength of the double ion-pairing interactions.

Troubleshooting Guide: Peak Anomalies

When analyzing highly polar bicyclic scaffolds, deviations in mobile phase preparation immediately manifest as peak distortions. Use this self-validating troubleshooting matrix to diagnose issues.

Table 1: Diagnostic Matrix for Peak Anomalies
SymptomMechanistic Root CauseCorrective Action & Validation
Elution in Void Volume ( k′<1 ) Insufficient organic modifier in HILIC mode; water layer is too thick, preventing partitioning.Increase Acetonitrile to >85%. Validation: k′ should increase to between 2 and 10.
Severe Peak Tailing (As > 1.5) Unshielded ion-exchange interactions with stationary phase base material (silanols).Increase buffer concentration from 10 mM to 20 mM. Validation: Tailing factor drops below 1.2.
Split or Fronting Peaks Sample diluent mismatch. Injecting a highly aqueous sample disrupts the localized HILIC water layer.Dilute the sample in at least 75% Acetonitrile prior to injection. Validation: Peak consolidates into a single sharp Gaussian curve.
Drifting Retention Times Incomplete column equilibration. HILIC phases require longer times to establish the aqueous enrichment layer.Flush column with 40–50 column volumes of mobile phase. Validation: RT variance (RSD) over 5 consecutive injections is < 0.5%.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in system suitability criteria will immediately alert you if the mobile phase chemistry is failing.

Protocol A: Achiral Purity Analysis via HILIC-MS

Objective: Retain and quantify the target compound away from polar synthesis impurities.

  • Column Preparation: Install a hybrid organic/inorganic BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Hybrid particles resist dissolution at varied pH levels and minimize trace metal interactions.

  • Mobile Phase A (Aqueous): Prepare 20 mM ammonium formate in LC-MS grade water. Adjust strictly to pH 3.0 using LC-MS grade formic acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid standard in a diluent of 25:75 Water:Acetonitrile to a concentration of 10 µg/mL.

  • Gradient Elution:

    • 0.0 - 1.0 min: Hold at 90% B

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 10.0 min: Re-equilibration at 90% B

  • Self-Validation Check: Calculate the retention factor ( k′ ). If k′<2 , the starting percentage of Mobile Phase B is too low. Increase the initial hold to 95% B.

Protocol B: Chiral Separation via Zwitterionic CSP

Objective: Determine the enantiomeric excess (ee) of the (1R) isomer against the (1S) isomer.

  • Column Selection: Install a Cinchona alkaloid-based zwitterionic chiral column (e.g., Chiralpak ZWIX(+), 4.0 x 150 mm, 3 µm).

  • Mobile Phase Preparation: Mix Methanol and Acetonitrile in a 50:50 (v/v) ratio.

  • Additive Incorporation (Critical Step): Add 50 mM Formic Acid and 25 mM Diethylamine (DEA) to the mobile phase. Causality: The specific ratio of acid to base dictates the protonation state of both the stationary phase selector and the zwitterionic analyte, enabling the stereoselective double ion-pairing mechanism.

  • Isocratic Elution: Run isocratically at a flow rate of 0.5 mL/min.

  • Temperature Control: Maintain the column compartment at 25°C.

  • Self-Validation Check: Evaluate the selectivity factor ( α ). If α<1.2 , lower the column temperature to 15°C. Causality: Chiral recognition via transient diastereomeric complexes is an enthalpically driven process; lower temperatures enhance the energy differences between the (1R) and (1S) complexes.

Quantitative Data Summaries

To aid in rapid method development, refer to the following quantitative boundaries for mobile phase parameters.

Table 2: Mobile Phase Optimization Boundaries for Zwitterions
ParameterRecommended RangeMechanistic Effect on Analyte
Organic Modifier (HILIC) 70% – 95% AcetonitrileDrives the analyte into the stationary aqueous layer. Lowering organic content decreases retention exponentially.
Buffer Concentration 5 mM – 25 mMModulates ionic strength. <5 mM leads to peak tailing; >25 mM risks MS signal suppression and salt precipitation.
Aqueous pH 2.5 – 3.5Neutralizes the carboxylate group ( COO− COOH ), ensuring the molecule behaves as a single-charged cation.
Chiral Additive Ratio 2:1 (Acid:Base)Ensures the Cinchona alkaloid CSP maintains a net positive charge while the analyte remains zwitterionic for double ion-pairing.

References

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from:[Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from:[Link]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from:[Link]

  • MDPI - Molecules. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Resolution of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid and its Precursors

Introduction: The Critical Role of Chirality in Drug Development The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Drug Development

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in modern drug development. 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its derivatives are versatile chiral building blocks in the synthesis of a variety of therapeutic agents. This guide provides a comparative overview of the primary methods for the chiral resolution of its immediate synthetic precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's Lactam, and discusses the application of these principles to the resolution of the target carboxylic acid.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts is a well-established and scalable technique. This method relies on the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent. For the resolution of the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one, the naturally occurring alkaloid brucine has been effectively employed.

Mechanism of Action: Diastereomeric Salt Crystallization

The fundamental principle involves the reaction of the racemic compound with an enantiopure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, including solubility, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, which can then be isolated. The desired enantiomer is subsequently recovered by treating the isolated diastereomeric salt with an acid or base to break the salt and remove the resolving agent.

cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Enantiomer Recovery Racemic Lactam Racemic Lactam Diastereomeric Salts Diastereomeric Salts Racemic Lactam->Diastereomeric Salts Reaction Chiral Resolving Agent (Brucine) Chiral Resolving Agent (Brucine) Chiral Resolving Agent (Brucine)->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Less Soluble Diastereomer (Crystal) Less Soluble Diastereomer (Crystal) Crystallization->Less Soluble Diastereomer (Crystal) More Soluble Diastereomer (in Mother Liquor) More Soluble Diastereomer (in Mother Liquor) Crystallization->More Soluble Diastereomer (in Mother Liquor) Salt Dissociation Salt Dissociation Less Soluble Diastereomer (Crystal)->Salt Dissociation Pure Enantiomer Pure Enantiomer Salt Dissociation->Pure Enantiomer Recovered Resolving Agent Recovered Resolving Agent Salt Dissociation->Recovered Resolving Agent cluster_0 Enzymatic Kinetic Resolution cluster_1 Separation Racemic Substrate Racemic Substrate Enantioselective Reaction Enantioselective Reaction Racemic Substrate->Enantioselective Reaction Enzyme Enzyme Enzyme->Enantioselective Reaction Unreacted Enantiomer Unreacted Enantiomer Enantioselective Reaction->Unreacted Enantiomer Product Product Enantioselective Reaction->Product Separation Separation Unreacted Enantiomer->Separation Product->Separation Pure Enantiomer 1 Pure Enantiomer 1 Separation->Pure Enantiomer 1 Product of Enantiomer 2 Product of Enantiomer 2 Separation->Product of Enantiomer 2

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

A highly efficient method utilizes a specific (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 for the enantioselective hydrolysis of the lactam. [1][2]

  • Enzyme Preparation: The recombinant (-)-γ-lactamase is expressed and purified.

  • Reaction Setup: The racemic lactam is incubated with the purified enzyme in a suitable buffer system.

  • Enantioselective Hydrolysis: The (-)-γ-lactamase selectively hydrolyzes the (-)-enantiomer of the lactam to the corresponding amino acid, leaving the (+)-enantiomer unreacted.

  • Separation: The reaction is stopped at approximately 50% conversion. The unreacted (+)-lactam is then separated from the hydrolyzed (-)-amino acid, typically by extraction or chromatography.

Performance Data
ParameterValueReference
Enzyme(-)-γ-lactamase from B. japonicum[1][2]
Isolated Product(+)-2-azabicyclo[2.2.1]hept-5-en-3-one[1][2]
YieldNearly 50%[1][2]
Enantiomeric Excess (ee)>99%[1][2]

Method 3: Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. While analytical methods for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one are well-established, preparative scale separations offer a direct route to both enantiomers. [3]

Mechanism of Action: Differential Interactions with a Chiral Stationary Phase

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained on the column longer than the other. The choice of the CSP and the mobile phase is crucial for achieving good separation.

Racemic Mixture Racemic Mixture Chiral Column Chiral Column Racemic Mixture->Chiral Column Injection Separation Separation Chiral Column->Separation Elution Enantiomer 1 Enantiomer 1 Separation->Enantiomer 1 Shorter Retention Time Enantiomer 2 Enantiomer 2 Separation->Enantiomer 2 Longer Retention Time

Caption: Principle of Preparative Chiral Chromatography.

Considerations for Method Development

While a specific preparative protocol for 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid was not detailed in the surveyed literature, analytical methods provide a strong starting point for developing a preparative separation. A validated analytical method uses a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol. [3]Scaling up this method would involve optimizing the column dimensions, flow rate, and sample loading to maximize throughput while maintaining resolution.

Comparison of Methods and Application to the Carboxylic Acid

MethodAdvantagesDisadvantagesApplicability to Carboxylic Acid
Diastereomeric Salt Formation Scalable, well-established technology, cost-effective resolving agents may be available.Can be labor-intensive (multiple recrystallizations), yield can be low, screening for resolving agent and solvent is required.Highly applicable. Requires screening for a suitable chiral base (e.g., chiral amines) as a resolving agent and an appropriate solvent system.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to a maximum theoretical yield of 50% for the desired enantiomer, requires screening for a suitable enzyme, enzyme cost and stability can be a factor.Potentially applicable. Would require screening for lipases or esterases that can selectively esterify one enantiomer of the carboxylic acid, or a hydrolase that can selectively hydrolyze an ester derivative.
Preparative Chiral Chromatography Direct separation of both enantiomers, high purity can be achieved, rapid method development from analytical scale.Higher cost of chiral stationary phases and solvents, can be less scalable than crystallization methods.Directly applicable. Method development would involve screening different chiral stationary phases and mobile phases to achieve optimal separation.

Conclusion and Future Outlook

The chiral resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, a key precursor to 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, is well-documented, with both classical diastereomeric salt formation and enzymatic kinetic resolution offering viable pathways to enantiomerically pure material. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the required enantiomeric purity.

For the direct resolution of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, the principles outlined in this guide are directly applicable. Diastereomeric salt formation with a chiral amine is a promising and scalable approach. Enzymatic kinetic resolution, likely through selective esterification, also presents a highly selective option. Preparative chiral chromatography remains a powerful tool for obtaining high-purity enantiomers, particularly during the research and development phases. Further experimental work is warranted to develop optimized protocols for the direct resolution of the target carboxylic acid, building upon the successful strategies employed for its lactam precursor.

References

  • Tanaka, K., Kato, M., & Toda, F. (2000). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. HETEROCYCLES, 54(2), 741.
  • ResearchGate. (n.d.). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine | Request PDF. Retrieved from [Link]

  • PubMed. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. Retrieved from [Link]

  • ResearchGate. (2015). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]

  • PubMed. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine | Request PDF. Retrieved from [Link]

  • HETEROCYCLES. (2000). OPTICAL RESOLUTION OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE BY INCLUSION COMPLEXATION WITH BRUCINE. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (1R) and (1S) 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the reactivity of the (1R) and (1S) enantiomers of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of the (1R) and (1S) enantiomers of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. While direct, side-by-side comparative studies are not extensively documented, this document synthesizes available data, established principles of stereochemistry, and field-proven insights to offer a detailed understanding of their differential behavior in chemical transformations.

Introduction: The Significance of Chiral Bicyclic Amino Acids

The 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid framework is a conformationally constrained amino acid analog that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid bicyclic structure provides a unique scaffold for the development of novel therapeutics, most notably antiviral agents like carbovir and abacavir.[1][2] The chirality at the bridgehead carbons and the carbon bearing the carboxylic acid group introduces distinct three-dimensional arrangements that profoundly influence their interaction with other chiral molecules, such as enzymes and receptors, and their reactivity in stereoselective synthesis.

This guide will explore the nuanced differences in reactivity between the (1R) and (1S) enantiomers, providing a valuable resource for researchers designing synthetic routes and developing new chemical entities.

Synthesis and Access to Enantiopure (1R) and (1S) Enantiomers

The primary route to enantiopure 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid begins with the synthesis of its lactam precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince Lactam.[3] The enantiomers of the final carboxylic acid are typically obtained through one of two main strategies:

  • Asymmetric Diels-Alder Reaction: The most common approach involves a diastereoselective aza-Diels-Alder reaction between cyclopentadiene and a chiral imine. The use of chiral auxiliaries on the imine directs the cycloaddition to favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary and hydrolysis of the lactam yields the desired enantiomer of the carboxylic acid. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity.

  • Enzymatic Kinetic Resolution: Racemic Vince Lactam can be resolved using enantioselective enzymes, such as γ-lactamases. These enzymes selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.[4] This method offers a highly efficient route to both enantiomers.

Synthesis_of_Enantiomers cluster_0 Asymmetric Diels-Alder cluster_1 Enzymatic Kinetic Resolution Cyclopentadiene Cyclopentadiene Diastereoselective_Cycloaddition Diastereoselective Cycloaddition Cyclopentadiene->Diastereoselective_Cycloaddition Chiral_Imine Chiral Imine (with auxiliary) Chiral_Imine->Diastereoselective_Cycloaddition Diastereomeric_Lactams Diastereomeric Lactams (enriched in one isomer) Diastereoselective_Cycloaddition->Diastereomeric_Lactams Auxiliary_Removal Auxiliary Removal & Lactam Hydrolysis Diastereomeric_Lactams->Auxiliary_Removal Enantiopure_Acid (1R) or (1S) Carboxylic Acid Auxiliary_Removal->Enantiopure_Acid Racemic_Lactam Racemic Vince Lactam Enzyme Enantioselective Enzyme (e.g., γ-lactamase) Racemic_Lactam->Enzyme Separation Separation Enzyme->Separation Enantiomer_1 (1R)-Lactam Separation->Enantiomer_1 Enantiomer_2_Hydrolyzed Hydrolyzed (1S)-Lactam Separation->Enantiomer_2_Hydrolyzed Hydrolysis_1 Hydrolysis Enantiomer_1->Hydrolysis_1 Acid_2 (1S)-Carboxylic Acid Enantiomer_2_Hydrolyzed->Acid_2 Acid_1 (1R)-Carboxylic Acid Hydrolysis_1->Acid_1

Figure 1: Synthetic pathways to enantiopure 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acids.

Comparative Reactivity: A Stereochemical Perspective

The distinct three-dimensional structures of the (1R) and (1S) enantiomers are the primary determinants of their differential reactivity. This is most pronounced in reactions involving chiral reagents or catalysts, where diastereomeric transition states with different energies are formed.

Reactions with Achiral Reagents

In reactions with achiral reagents, the (1R) and (1S) enantiomers will exhibit identical reaction rates and product yields. The products of these reactions will be the corresponding enantiomers. For example, hydrogenation of the double bond in the presence of a standard achiral catalyst like palladium on carbon would yield the corresponding saturated bicyclic amino acids, with the (1R) acid giving the (1R) saturated acid and the (1S) acid giving the (1S) saturated acid.

However, the stereochemistry of the starting material can still influence the stereochemical outcome if new chiral centers are formed. For instance, epoxidation of the double bond with an achiral reagent like m-CPBA will lead to the formation of diastereomeric epoxides. The facial selectivity of the epoxidation will be influenced by the steric hindrance imposed by the bicyclic framework, but both the (1R) and (1S) enantiomers will likely produce a similar ratio of their respective diastereomeric products.

Reactions with Chiral Reagents and Catalysts: The Key to Differentiation

The true divergence in reactivity between the (1R) and (1S) enantiomers is observed in their interactions with other chiral molecules. This is a cornerstone of asymmetric synthesis and is critical in biological systems.

Diastereoselective Reactions: When a chiral reagent or catalyst is introduced, it will interact differently with the (1R) and (1S) enantiomers, leading to the formation of diastereomeric transition states. These transition states have different energies, resulting in different reaction rates. This principle is the basis for kinetic resolution.

For example, in an enzyme-catalyzed reaction, the active site of the enzyme is chiral. One enantiomer of the substrate will fit more effectively into the active site, leading to a significantly faster reaction rate for that enantiomer. This is precisely how enzymatic kinetic resolution of the precursor lactam is achieved.[4]

Use as Chiral Auxiliaries or Building Blocks: The (1R) and (1S) enantiomers of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can be used as chiral building blocks in the synthesis of more complex molecules. The defined stereochemistry of the starting material is transferred to the product, controlling the formation of new stereocenters.

In the synthesis of carbocyclic nucleosides, the stereochemistry of the bicyclic amino acid dictates the final stereochemistry of the drug molecule.[5] The specific spatial arrangement of the functional groups in the (1R) or (1S) enantiomer will determine the facial selectivity of subsequent reactions, such as the addition of a nucleobase.

Reaction TypeReagent/CatalystExpected Outcome for (1R) vs. (1S) Enantiomers
Hydrogenation Achiral (e.g., Pd/C)Identical reaction rates; enantiomeric products.
Epoxidation Achiral (e.g., m-CPBA)Identical reaction rates; similar diastereomeric ratios of enantiomeric products.
Esterification Chiral AlcoholDifferent reaction rates (kinetic resolution); diastereomeric ester products.
Amide Coupling Chiral AmineDifferent reaction rates (kinetic resolution); diastereomeric amide products.
Enzymatic Reaction Enantioselective EnzymeSignificantly different reaction rates; one enantiomer reacts preferentially.
Asymmetric Synthesis Use as Chiral Building BlockControls the stereochemistry of the final product through diastereoselective transformations.

Experimental Protocols: Assessing Reactivity

To experimentally probe the comparative reactivity of the (1R) and (1S) enantiomers, a series of well-defined experiments can be conducted.

Protocol: Comparative Kinetic Resolution via Esterification with a Chiral Alcohol

This experiment aims to quantify the difference in reaction rates between the two enantiomers when reacted with a chiral reagent.

Objective: To determine the relative rates of esterification of (1R) and (1S) 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid with a chiral alcohol.

Materials:

  • (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

  • (1S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

  • (S)-(-)-1-Phenylethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reaction Setup: In two separate, dry reaction vials, place (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (1 equivalent) and (1S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (1 equivalent), respectively.

  • Add a known amount of the internal standard to each vial.

  • Dissolve the contents of each vial in anhydrous DCM.

  • To each vial, add (S)-(-)-1-Phenylethanol (1.1 equivalents) and DMAP (0.1 equivalents).

  • Initiate the reaction by adding DCC (1.1 equivalents) to each vial at 0 °C.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with a small amount of water and extract with ethyl acetate.

  • Prepare the samples for ¹H NMR analysis by dissolving the dried extract in CDCl₃.

  • Data Analysis: Analyze the ¹H NMR spectra to determine the ratio of the starting material to the diastereomeric ester product by integrating characteristic peaks relative to the internal standard.

  • Results: Plot the concentration of the starting material versus time for both the (1R) and (1S) reactions. The enantiomer that reacts faster will show a steeper decrease in concentration over time.

Kinetic_Resolution_Workflow cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Expected Outcome Start_R (1R)-Acid Reaction_R Reaction Vial 1 Start_R->Reaction_R Start_S (1S)-Acid Reaction_S Reaction Vial 2 Start_S->Reaction_S Reagents Chiral Alcohol, DCC, DMAP in DCM Reagents->Reaction_R Reagents->Reaction_S Aliquots Take Aliquots over Time Reaction_R->Aliquots Reaction_S->Aliquots Quench_Extract Quench & Extract Aliquots->Quench_Extract NMR ¹H NMR Analysis Quench_Extract->NMR Data_Plot Plot [Acid] vs. Time NMR->Data_Plot Rate_Difference Different Reaction Rates (e.g., k_R ≠ k_S) Data_Plot->Rate_Difference

Figure 2: Workflow for comparing the kinetic resolution of the enantiomers.

Conclusion: Harnessing Chirality for Advanced Synthesis

The (1R) and (1S) enantiomers of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, while possessing identical chemical formulas and connectivity, exhibit distinct reactivity profiles governed by their stereochemistry. In the presence of achiral reagents, their reactivity is indistinguishable. However, when subjected to chiral environments, such as in enzymatic reactions or with chiral reagents, their behavior diverges significantly. This differential reactivity is not a limitation but rather a powerful tool that can be exploited for the stereoselective synthesis of complex molecules. A thorough understanding of these principles is paramount for researchers in drug discovery and development, enabling the rational design of synthetic strategies and the creation of novel, enantiopure therapeutics.

References

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. [Link]

  • García-Mera, X., et al. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642–4686. [Link]

  • Daluge, S. M., et al. (1997). (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol: A Potent and Orally Bioavailable Inhibitor of HIV-1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7869. [Link]

  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. [Link]

  • Zheng, G. J., et al. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Bioorganic & medicinal chemistry letters, 24(20), 4823–4826. [Link]

  • PubChem. (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Malpass, J. R., & Tweddle, N. J. (1977). Addition of chlorosulphonyl isocyanate to 1,3-dienes: a new synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, 874-883. [Link]

Sources

Validation

validating stereochemistry of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid via X-ray crystallography

Validating the Stereochemistry of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities As a Senior Application Scientist navigating the complexities...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Stereochemistry of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, I frequently encounter the critical bottleneck of stereochemical validation. Bicyclic scaffolds, particularly Vince lactam derivatives like (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, serve as foundational chiral building blocks for carbocyclic nucleosides and conformationally restricted peptidomimetics 1. In drug development, a single inverted stereocenter can render a downstream active pharmaceutical ingredient (API) entirely inactive or toxic.

While relative stereochemistry within this rigid bicyclic framework can often be inferred through standard spectroscopy, proving the absolute configuration demands rigorous, self-validating analytical systems. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for absolute configuration—against Nuclear Magnetic Resonance (NMR), Chiral HPLC, and Vibrational Circular Dichroism (VCD), providing actionable, field-proven protocols.

The Analytical Challenge: The Bicyclo[2.2.1]heptene Core

The target molecule, (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, possesses multiple interconnected stereocenters (C1, C3, C4). The rigid geometry inherently dictates the relative endo or exo positioning of the C3-carboxylic acid. However, determining whether the entire framework is the (1R, 4S) or (1S, 4R) enantiomer requires techniques highly sensitive to chiral asymmetry.

Comparative Analysis of Analytical Modalities

  • X-Ray Crystallography (SCXRD): The definitive benchmark. By utilizing the anomalous scattering of X-rays, SCXRD directly maps the 3D electron density and determines absolute stereochemistry without relying on a chiral reference standard 2. For light-atom molecules like our target, specific hardware configurations (such as Cu-Kα radiation) are mandatory to achieve reliable anomalous dispersion signals.

  • 2D NMR Spectroscopy (NOESY/ROESY): Excellent for establishing connectivity and relative stereochemistry via through-space interactions. However, standard NMR cannot determine absolute configuration unless the molecule is covalently derivatized with a chiral auxiliary (e.g., Mosher's acid) to form distinguishable diastereomers 1.

  • Chiral HPLC: Essential for determining enantiomeric excess (ee) and separating racemic mixtures. It is, however, a relative technique; it requires a previously validated standard of the (1R) enantiomer to confirm the identity of a specific chromatographic peak 2.

  • Vibrational Circular Dichroism (VCD): A powerful orthogonal tool that measures the differential absorption of left and right circularly polarized infrared light. It requires extensive Density Functional Theory (DFT) calculations to match experimental spectra with theoretical models, making it computationally expensive.

Quantitative Performance Matrix

ParameterX-ray Crystallography2D NMR (NOESY/ROESY)Chiral HPLCVibrational Circular Dichroism
Primary Output Absolute & Relative 3D coordinatesRelative spatial proximity (through-space)Enantiomeric excess (ee) & separationAbsolute configuration via spectral matching
Sample Requirement >0.1 mm single crystal1-25 mg in deuterated solventMicrograms (solution)5-15 mg (solution or solid)
Stereochemical Scope Absolute (Flack parameter)Relative (requires chiral derivatization for absolute)Relative (requires standard for absolute)Absolute
Analysis Time Hours to Days (crystal growth is rate-limiting)Minutes to Hours10-30 minutes per runHours (plus extensive DFT computation time)
Destructive? NoNoNoNo

Visualizing the Validation Pathway

To ensure rigorous validation, researchers should employ a multi-tiered workflow, utilizing relative methods to confirm structural integrity before investing in absolute configuration via SCXRD 3.

G A Compound Synthesis (1R)-2-azabicyclo[2.2.1]... B Chiral HPLC (Enantiomeric Purity) A->B Step 1 C 2D NMR (NOESY) (Relative Stereochemistry) B->C Step 2 D Single Crystal Growth (Vapor Diffusion) C->D Step 3 E X-Ray Diffraction (Cu-Kα Radiation) D->E Step 4 F Absolute Configuration Flack Parameter ≈ 0 E->F Validation

Analytical workflow for stereochemical validation of bicyclic compounds.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Absolute Configuration via Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Unambiguously determine the absolute stereochemistry of the synthesized compound.

  • Step 1: Crystal Growth (Vapor Diffusion)

    • Action: Dissolve 10 mg of the compound in a minimum volume of methanol (solvent) in an inner vial. Place this inside a larger sealed chamber containing diethyl ether (anti-solvent).

    • Causality: Vapor diffusion allows the anti-solvent to slowly diffuse into the solvent, gradually lowering the solubility of the target compound. This slow kinetic process favors the nucleation of a single, well-ordered crystal lattice rather than amorphous precipitation, which is strictly required for coherent X-ray diffraction 4.

  • Step 2: Data Collection using Cu-Kα Radiation

    • Action: Mount the crystal on a diffractometer equipped with a Copper microfocus source (λ = 1.5418 Å) and cool to 100 K using a nitrogen stream.

    • Causality: Because the target molecule (C8H11NO2) contains only "light" atoms (C, N, O), standard Molybdenum (Mo-Kα) radiation yields an insufficient anomalous scattering signal. Cu-Kα radiation provides a longer wavelength, significantly enhancing the anomalous dispersion cross-section of oxygen and nitrogen. Cryogenic cooling (100 K) minimizes atomic thermal vibrations (Debye-Waller factor), maximizing high-angle resolution.

  • Step 3: Structure Solution and Flack Parameter Validation

    • Action: Solve the phase problem using direct methods and refine the structure. Calculate the Flack parameter ( x ).

    • Causality: The Flack parameter quantitatively assesses the absolute structure, acting as a built-in self-validating system. If x≈0 (with a standard uncertainty < 0.1), the model confirms the correct absolute configuration (1R). If x≈1 , the crystal is the inverted enantiomer, and the structural model must be inverted.

Protocol 2: Relative Stereochemistry via 2D NOESY NMR

Objective: Confirm the endo or exo relative orientation of the C3-carboxylic acid prior to crystallization.

  • Step 1: Sample Preparation

    • Action: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the carboxylic acid. This prevents transient dimerization and aggregation in solution, which would otherwise cause severe line-broadening and obscure crucial cross-peaks.

  • Step 2: NOESY Acquisition

    • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300-500 ms.

    • Causality: The mixing time must be carefully calibrated to the molecular weight and tumbling rate of the small bicyclic system. A 300-500 ms window allows sufficient time for the Nuclear Overhauser Effect (NOE) to build up without allowing spin diffusion (indirect NOEs) to cause false-positive spatial correlations.

  • Step 3: Cross-Peak Analysis (Self-Validation)

    • Action: Map the cross-peaks between the C3 proton and the C7 bridgehead protons.

    • Causality: The rigid bicyclo[2.2.1]heptene framework acts as an internal geometric ruler. If the C3 proton shows a strong NOE cross-peak to the C7 anti proton, it definitively resides in the endo position. This provides a self-validating geometric constraint that ensures the bulk material matches the relative stereochemistry of the single crystal selected for SCXRD.

References

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives CORE (Universidade de Santiago de Compostela / Universidade do Porto) [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery [Link]

  • Design and synthesis of a tetracyclic tripeptide mimetic frozen in a polyproline type II (PP2) helix conformation RSC Publishing [Link]

Sources

Comparative

Comparative Analysis of Catalytic Strategies for the Synthesis of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex chiral building blocks. The (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid scaffold—often recognized as a hydrolyzed derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for complex chiral building blocks. The (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid scaffold—often recognized as a hydrolyzed derivative of Vince lactam—is a highly valuable constrained proline surrogate and a critical precursor for carbocyclic nucleoside analogs (e.g., abacavir)[1].

Synthesizing this bicyclic system with high enantiomeric and diastereomeric purity is fundamentally an exercise in controlling frontier molecular orbital (FMO) interactions. While cyclopentadiene is an excellent, highly reactive diene (high HOMO), unactivated imines possess a relatively high Lowest Unoccupied Molecular Orbital (LUMO). Without catalytic intervention, the thermal aza-Diels-Alder reaction is sluggish and yields complex mixtures of exo/endo isomers. Catalysis is therefore mandatory to lower the imine's LUMO and provide a rigid chiral environment for stereoinduction[2].

This guide objectively compares the leading catalytic methodologies for this synthesis, dissecting the causality behind the experimental designs and providing self-validating protocols for direct laboratory implementation.

Mechanistic Causality & Catalyst Selection

The asymmetric aza-Diels-Alder cycloaddition between cyclopentadiene and a glyoxylate-derived imine can be driven by two primary catalytic paradigms:

  • Chiral Auxiliary + Achiral Lewis Acid (The Substrate-Control Approach): By condensing ethyl glyoxylate with a chiral amine like (R)-1-phenylethylamine, the substrate itself dictates facial selectivity[3]. The addition of an achiral Lewis acid (e.g., BF3​⋅OEt2​ ) and a Brønsted acid (e.g., TFA) serves a dual purpose. TFA protonates the imine to form a highly electrophilic iminium ion, drastically lowering the LUMO. Meanwhile, BF3​ coordinates to the ester carbonyl, locking the molecule into a rigid s-cis conformation. This steric shielding forces the cyclopentadiene to attack from the less hindered face, yielding predominantly the exo adduct[4].

  • Achiral Imine + Chiral Lewis Acid (The Catalyst-Control Approach): Using an achiral imine (e.g., N-PMP or N-Boc protected), stereocontrol is outsourced to a chiral metal complex, such as a Cu(II)-bisoxazoline (BOX) catalyst. The Cu(II) center acts as a two-point binding site, coordinating both the imine nitrogen and the ester carbonyl oxygen[5]. This bidentate chelation rigidifies the transition state within the chiral pocket of the BOX ligand, allowing for high enantioselectivity.

Theoretical studies reveal that under strong acid catalysis, the reaction mechanism often shifts from a concerted[4+2] cycloaddition to a stepwise mechanism via an acyclic cationic intermediate[2]. This mechanistic divergence underscores why strict cryogenic temperature control ( −78∘C ) is critical to prevent epimerization and maintain high diastereomeric ratios (dr).

Mechanism Imine Glyoxylate Imine (High LUMO) Activated Activated Complex (Lowered LUMO) Imine->Activated Coordination LA Lewis Acid Catalyst (e.g., Cu(II) or BF3) LA->Activated TS [4+2] Transition State (Stereocontrolled) Activated->TS Cycloaddition Diene Cyclopentadiene (HOMO) Diene->TS Product (1R)-2-Azabicyclo[2.2.1] hept-5-ene-3-carboxylate TS->Product Ring Closure

Mechanistic pathway of Lewis acid-catalyzed aza-Diels-Alder cycloaddition.

Comparative Performance Matrix

The table below summarizes the quantitative performance of the leading catalytic systems for the synthesis of the target bicyclic ester/acid.

Catalytic SystemKey ReagentsYield (%)Enantiomeric / Diastereomeric ExcessExo:Endo RatioScalability & Notes
Chiral Auxiliary + Achiral LA (R)-1-phenylethylamine, BF3​⋅OEt2​ , TFA90–95%>95% de>98:2 (exo)High. Excellent for multi-gram scale. Requires Pd/C hydrogenolysis to remove auxiliary[4],[3].
Chiral Lewis Acid (Metal) Cu(II)-BOX, N-PMP ethyl glyoxylate80–85%90–94% ee95:5 (endo)Medium. Catalyst is highly sensitive to moisture. Two-point binding dictates endo preference[5].
Organocatalysis (Amine) MacMillan Imidazolidinone, HClO4​ 75–80%85–92% ee1:1 to 1.3:1Low/Medium. Iminium activation is effective but suffers from poor exo/endo selectivity with cyclopentadiene[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the operator to verify the success of intermediate states before proceeding.

Protocol A: Auxiliary-Directed Aza-Diels-Alder (High Exo Selectivity)

This route is preferred when absolute exo stereocontrol and scalability are paramount[4].

Step 1: Imine Condensation

  • Dissolve ethyl glyoxylate (1.0 equiv, 50% in toluene) in anhydrous DCM. Add anhydrous MgSO4​ (2.0 equiv by weight).

  • Dropwise add (R)-1-phenylethylamine (1.0 equiv) at 0∘C . Stir for 4 hours at room temperature.

  • Validation Checkpoint: Filter a 0.1mL aliquot, evaporate, and run a 1H NMR. The complete disappearance of the aldehyde proton ( ∼9.5ppm ) and the appearance of a sharp imine C-H singlet at ∼7.7ppm confirms complete condensation. If the aldehyde persists, water removal was inadequate; add fresh MgSO4​ .

Step 2: Catalytic Cycloaddition

  • Cool the imine solution to −78∘C under argon.

  • Add TFA (1.0 equiv) followed by BF3​⋅OEt2​ (1.0 equiv). Stir for 15 minutes to allow the activated complex to form.

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Causality Note: Cyclopentadiene readily dimerizes at room temperature via a thermal Diels-Alder reaction. It must be cracked (distilled at ∼40∘C ) immediately prior to use to ensure the diene is strictly monomeric.

  • Stir at −78∘C for 12 hours, then quench with saturated aqueous NaHCO3​ .

  • Validation Checkpoint: TLC (3:1 Hexanes/EtOAc). The exo-adduct typically runs slightly higher ( Rf​∼0.45 ) than the minor endo-adduct ( Rf​∼0.40 ). 1H NMR of the crude mixture should show an exo:endo ratio of >98:2.

Step 3: Deprotection to Target Acid

  • Saponify the ethyl ester using LiOH in THF/ H2​O (3:1) at room temperature.

  • Cleave the chiral auxiliary via hydrogenolysis: dissolve the intermediate in MeOH, add 10% Pd/C, and stir under an H2​ atmosphere (1 atm) for 12 hours[3].

  • Validation Checkpoint: Disappearance of aromatic signals ( ∼7.2−7.4ppm ) in 1H NMR confirms complete removal of the chiral auxiliary, yielding the pure (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Protocol B: Chiral Lewis Acid-Catalyzed Aza-Diels-Alder (High Endo Selectivity)

This route is ideal when the endo isomer is desired, utilizing a catalytic amount of a chiral metal complex[5].

Step 1: Catalyst Preparation

  • In a flame-dried Schlenk flask, combine Cu(OTf)2​ (10 mol%) and (S,S)-t-Bu-BOX ligand (11 mol%) in anhydrous DCM. Stir for 2 hours at room temperature.

  • Validation Checkpoint: The suspension will transform into a homogeneous, deep blue/green solution, visually confirming the successful chelation of the BOX ligand to the Cu(II) center.

Step 2: Cycloaddition

  • Add N-PMP (p-methoxyphenyl) ethyl glyoxylate imine (1.0 equiv) to the catalyst solution and cool to −78∘C .

  • Add freshly cracked cyclopentadiene (3.0 equiv). Stir for 24 hours at −78∘C .

  • Causality Note: The bidentate coordination of the imine to the Cu(II) center is highly sensitive to coordinating solvents. DCM is chosen over THF to prevent solvent competition for the Lewis acidic metal center.

  • Quench with water and extract with DCM.

  • Validation Checkpoint: Analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H column). A successful run will display an enantiomeric excess of >90% for the endo isomer.

Workflow Start Target: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid Route1 Route A: Chiral Auxiliary + Achiral LA Start->Route1 Route2 Route B: Chiral LA + Achiral Imine Start->Route2 A1 Form (R)-1-phenylethyl imine Route1->A1 B1 Form N-PMP or N-Boc imine Route2->B1 A2 Add BF3·OEt2 / TFA (-78°C) A1->A2 A3 Cycloaddition with Cyclopentadiene A2->A3 A4 Saponification & Auxiliary Cleavage A3->A4 B2 Add Cu(II)-BOX Catalyst (5-10 mol%) B1->B2 B3 Cycloaddition with Cyclopentadiene B2->B3 B4 Saponification & Deprotection B3->B4

Comparative workflows for asymmetric synthesis of the target bicyclic acid.

Conclusion

For the synthesis of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, the choice of catalyst dictates not only the enantioselectivity but the fundamental diastereomeric outcome (exo vs. endo). The Chiral Auxiliary + Achiral Lewis Acid approach remains the most robust and scalable method for accessing the exo-isomer with near-perfect stereocontrol. Conversely, Chiral Cu(II)-BOX Lewis Acids offer an elegant, catalytic route to the endo-isomer, provided strict anhydrous conditions are maintained. Organocatalytic approaches, while avoiding heavy metals, currently struggle with the inherent FMO dynamics of cyclopentadiene, resulting in poor exo/endo discrimination.

References

  • Vince lactam - Wikipedia Source: wikipedia.org URL:[Link][1]

  • Diels−Alder Reaction of Heterocyclic Imine Dienophiles Source: researchgate.net URL:[Link][4]

  • Asymmetric Catalysis of Diels–Alder Reaction Source: wiley-vch.de URL:[Link][5]

  • A Theoretical Study of the Reaction between Cyclopentadiene and Protonated Imine Derivatives: A Shift from a Concerted to a Stepwise Molecular Mechanism Source: acs.org URL:[Link][2]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: nih.gov URL:[Link][3]

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction Source: princeton.edu URL:[Link][6]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
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(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
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